Darifenacin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBXQDTNZMWGS-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048290 | |
| Record name | Darifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Darifenacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-04 g/L | |
| Record name | Darifenacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
133099-04-4 | |
| Record name | Darifenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darifenacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darifenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Darifenacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Darifenacin's Mechanism of Action on Detrusor Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a potent and selective muscarinic M3 receptor antagonist, established in the management of overactive bladder (OAB). Its therapeutic efficacy is rooted in its high affinity for the M3 receptors, which are the principal mediators of detrusor smooth muscle contraction. This technical guide offers a comprehensive examination of this compound's mechanism of action on the detrusor smooth muscle. It details the drug's receptor binding profile, the downstream signaling pathways it modulates, and the experimental methodologies employed to characterize its pharmacological activity.
Core Mechanism of Action
The contraction of the detrusor muscle is primarily regulated by the parasympathetic nervous system through the release of the neurotransmitter acetylcholine (ACh).[1] ACh exerts its effect by binding to muscarinic receptors on the surface of detrusor smooth muscle cells. Among the five subtypes of muscarinic receptors, the M3 subtype is predominantly responsible for initiating the contractile response.[1][2]
This compound functions as a competitive antagonist at these M3 receptors. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating the intracellular signaling cascade that culminates in muscle contraction. This antagonistic action leads to a reduction in involuntary detrusor contractions, an increase in bladder capacity, and consequently, the amelioration of OAB symptoms such as urgency, frequency, and urge incontinence.[3]
Signaling Pathway of M3 Receptor Activation and this compound's Intervention
The binding of acetylcholine to the M3 muscarinic receptor on a detrusor smooth muscle cell triggers a well-characterized signaling cascade. This compound's therapeutic effect is achieved by blocking this initial step, thereby preventing the subsequent downstream events.
Caption: M3 receptor signaling pathway in detrusor muscle and the inhibitory action of this compound.
Quantitative Data: Receptor Binding Affinity and Functional Antagonism
A key pharmacological feature of this compound is its marked selectivity for the M3 receptor subtype over other muscarinic receptor subtypes. This selectivity is quantified through in vitro binding assays and functional studies, which are crucial for predicting its clinical efficacy and side-effect profile.
Table 1: In Vitro Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi (Mean ± SEM) | Selectivity Ratio vs. M3 |
| M3 | 9.1 ± 0.1 | - |
| M1 | 8.2 ± 0.04 | 9x |
| M5 | 8.0 ± 0.1 | 12x |
| M2 | 7.4 ± 0.1 | 59x |
| M4 | 7.3 ± 0.1 | 60x |
| Data compiled from studies using cell lines stably expressing human recombinant muscarinic receptors.[4] pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates greater binding affinity. Selectivity ratio is the ratio of Ki values (Ki for the specific subtype / Ki for M3). |
Table 2: Functional Antagonist Potency of this compound in Detrusor Smooth Muscle
| Preparation | Agonist | pA2 Value |
| Human Bladder Strips | Carbachol | 8.44[5] |
| Porcine Detrusor Strips | Carbachol | ~8.5[6] |
| Data from in vitro organ bath studies. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, serving as a measure of the antagonist's potency. |
Experimental Protocols
The quantitative data presented are derived from specific and reproducible experimental methodologies that are standard in pharmacological research.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity of a compound like this compound for various receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes.
-
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells that are genetically engineered to stably express one of the five human recombinant muscarinic receptor subtypes (M1-M5).[7]
-
Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist that is radioactively labeled.[7]
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine the amount of non-specific binding of the radioligand.[7]
-
Assay Buffer: HEPES buffer (20 mM, pH 7.4) to maintain physiological pH.[7]
-
-
Procedure:
-
Membrane Preparation: The CHO-K1 cells expressing the target receptor are cultured and then harvested. The cell membranes, which contain the receptors, are isolated through homogenization and centrifugation.
-
Binding Assay: The isolated cell membranes are incubated in a multi-well plate with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a specific time and at a controlled temperature to allow the binding of the radioligand and the competitor to reach a state of equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This process separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value, which represents the binding affinity of this compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand competition binding assay.
In Vitro Organ Bath Functional Assay
This assay is crucial for assessing the functional antagonistic effect of this compound on the contraction of detrusor smooth muscle tissue.
-
Objective: To determine the functional potency (pA2 value) of this compound in its ability to inhibit agonist-induced contractions of the detrusor muscle.
-
Materials:
-
Tissue: Strips of detrusor smooth muscle dissected from human or porcine bladders.[5][8]
-
Physiological Salt Solution: Krebs-Ringer bicarbonate solution, which mimics the ionic composition of extracellular fluid. This solution is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.[8][9]
-
Agonist: Carbachol, a stable analog of acetylcholine, is used to induce muscle contraction.[5][10]
-
Antagonist: this compound.
-
-
Procedure:
-
Tissue Preparation: The bladder is obtained, and the detrusor muscle is carefully dissected into small strips. These strips are then mounted in organ baths filled with the physiological salt solution.[9]
-
Equilibration: The tissue strips are allowed to equilibrate for a period under a set resting tension until a stable baseline is achieved.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of carbachol to the organ bath and recording the resulting contractile force. This establishes the baseline response.
-
Antagonist Incubation: The tissues are thoroughly washed to remove the carbachol and then incubated with a specific concentration of this compound for a predetermined period to allow the antagonist to bind to the receptors.
-
Second Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve to carbachol is generated.
-
Repeat: The previous two steps are repeated with progressively higher concentrations of this compound on different tissue preparations.
-
Data Analysis: The presence of this compound causes a rightward shift in the carbachol concentration-response curve, indicating competitive antagonism. The magnitude of this shift is used to construct a Schild plot, from which the pA2 value is determined.[11][12]
-
Conclusion
The mechanism of action of this compound on detrusor smooth muscle is precisely defined by its high affinity and selectivity for the M3 muscarinic receptor. Through competitive antagonism at this receptor, this compound effectively blocks the primary signaling pathway that mediates cholinergic-induced detrusor contractions. This targeted pharmacological profile, substantiated by rigorous in vitro data, provides a clear and compelling rationale for its clinical utility in the treatment of overactive bladder. The experimental methodologies detailed in this guide are foundational to the pharmacological characterization of this compound and similar therapeutic agents, offering a solid basis for ongoing and future research in urology and drug development.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Pa2 determination | PPTX [slideshare.net]
- 12. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Darifenacin's M3 Receptor Selectivity and Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darifenacin is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1] Its clinical efficacy is primarily attributed to its high affinity for the M3 receptor subtype, which predominantly mediates the contraction of the bladder's detrusor muscle.[1][2] This guide provides an in-depth overview of this compound's binding affinity and selectivity for the human muscarinic acetylcholine receptor subtypes (M1-M5). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and drug development.
Quantitative Binding Affinity of this compound
The selectivity of this compound for the M3 receptor over other muscarinic subtypes is a critical aspect of its pharmacological profile, potentially contributing to a more favorable side-effect profile compared to non-selective antagonists. The following tables summarize the in vitro binding affinities of this compound and other antimuscarinic agents, presented as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value signifies a higher binding affinity.
Table 1: Comparative Affinity (pKi) of this compound and Other Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5) [1][3]
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) |
| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) |
| Trospium | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) |
Data presented as mean values with the standard error of the mean (SEM) in parentheses.[1][3]
Table 2: Selectivity Ratios of this compound for the M3 Receptor [4]
| Receptor Subtype | Selectivity Ratio vs. M3 |
| M1 | 9x |
| M5 | 12x |
| M2 | 59x |
| M4 | 60x |
Selectivity ratio is the ratio of Ki values (Ki for subtype / Ki for M3).[4]
In vitro studies utilizing human recombinant muscarinic receptor subtypes have demonstrated that this compound possesses a significantly greater affinity for the M3 receptor.[5] Specifically, it exhibits a 9-fold and 12-fold greater affinity for M3 compared to M1 and M5 receptors, respectively, and approximately a 59-fold to 60-fold greater affinity for M3 compared to M2 and M4 receptors.[4]
Table 3: Radioligand Binding Characteristics of this compound in Human Bladder Detrusor Membranes [1]
| Tissue | Ki (nM) (95% CL) | Ki H (nM) (95% CL)* | % High Affinity Sites |
| Detrusor | 41.4 (32–52) | 0.19 (0.08-0.47) | 23 ± 2 |
The data for this compound was better fitted to a two-site binding model. Ki represents the dissociation constant for the low-affinity site, and Ki H represents the high-affinity site.[1]
M3 Receptor Signaling Pathway and Inhibition by this compound
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (ACh), primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, inhibiting the downstream effects of ACh.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[1][6]
Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials and Reagents:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[3]
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist, at a concentration of 0.1-0.4 nM.[3][7]
-
Test Compound: this compound at various concentrations (typically 12 concentrations spanning a wide range).[3][8]
-
Non-specific Binding Control: 1 µM Atropine.[3]
-
Assay Buffer: 20 mM HEPES, pH 7.4.[3]
-
Cell harvesting equipment.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to confluence.[8]
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.[1]
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.[1]
-
Determine the protein concentration of the membrane preparation.[9]
-
-
Binding Assay Protocol:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.[1]
-
Add increasing concentrations of the unlabeled test compound (this compound).[1]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[3]
-
Add a fixed concentration of the radioligand ([³H]-NMS).[1]
-
Incubate the plate at 20°C to allow the binding to reach equilibrium.[3]
-
-
Termination and Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[1]
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.[1]
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[3]
-
GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins by a GPCR agonist. It can be used to determine the potency and efficacy of agonists and the inhibitory constants of antagonists.[11][12]
Objective: To functionally assess the antagonist properties of this compound at muscarinic receptors by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials and Reagents:
-
Membrane Preparations: As described in the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A muscarinic agonist such as Carbachol.[11]
-
Antagonist: this compound.
-
Assay Buffer: Containing MgCl₂, NaCl, and GDP. The optimal concentrations of these components may vary depending on the G-protein subtype being studied.[13]
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation.
-
For antagonist assessment, pre-incubate the membranes with varying concentrations of this compound.[11]
-
Add a fixed concentration of a muscarinic agonist (e.g., Carbachol) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate the plate, typically at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate concentration-response curves to determine the IC50 of this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
For a competitive antagonist, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value.[11]
-
Conclusion
The data and protocols presented in this guide underscore this compound's high affinity and selectivity for the M3 muscarinic receptor. The provided quantitative data in a comparative format offers a clear perspective on its binding profile relative to other antimuscarinic agents. The detailed experimental methodologies for radioligand and GTPγS binding assays serve as a practical resource for researchers investigating muscarinic receptor pharmacology. The visualized signaling pathway and experimental workflows provide a conceptual framework for understanding this compound's mechanism of action and the methods used to characterize it. This comprehensive technical overview is intended to be a valuable tool for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ics.org [ics.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Segment-dependent activation of muscarinic acetylcholine receptor-mediated [35S]Guanosine-5'-O-(gamma-thiotriphosphate) binding in airway tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Darifenacin's Anticholinergic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR), developed for the treatment of overactive bladder (OAB).[1][2][3][4] Its clinical efficacy is primarily attributed to its high affinity for the M3 receptor subtype, which is the main mediator of bladder detrusor muscle contraction.[5] This technical guide provides a comprehensive overview of the in vitro methods used to characterize the anticholinergic activity of this compound, with a focus on its receptor binding affinity and functional selectivity. The information presented is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Muscarinic Receptor Binding Affinity of this compound
The cornerstone of characterizing this compound's anticholinergic activity lies in determining its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.
Quantitative Binding Affinity Data
The selectivity of this compound for the M3 receptor subtype over other muscarinic subtypes is a key attribute that may contribute to a more favorable side-effect profile compared to non-selective antagonists.[5] The binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value signifies a higher binding affinity.
Table 1: Affinity (pKi) of this compound and Other Antimuscarinic Agents for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 8.2 (± 0.04) | 7.4 (± 0.1) | 9.1 (± 0.1) | 7.3 (± 0.1) | 8.0 (± 0.1) |
| Tolterodine | 8.8 (± 0.01) | 8.0 (± 0.1) | 8.5 (± 0.1) | 7.7 (± 0.1) | 7.7 (± 0.03) |
| Oxybutynin | 8.7 (± 0.04) | 7.8 (± 0.1) | 8.9 (± 0.1) | 8.0 (± 0.04) | 7.4 (± 0.03) |
| Propiverine | 6.6 (± 0.1) | 5.4 (± 0.1) | 6.4 (± 0.1) | 6.0 (± 0.1) | 6.5 (± 0.1) |
| Trospium | 9.1 (± 0.1) | 9.2 (± 0.1) | 9.3 (± 0.1) | 9.0 (± 0.1) | 8.6 (± 0.1) |
| Data presented as mean (SEM). Source:[6] |
Table 2: this compound Selectivity Ratios (Ki ratio) for M3 Receptor vs. Other Muscarinic Subtypes
| Comparison | M3/M1 | M3/M2 | M3/M4 | M3/M5 |
| Ki Ratio | 8 | 50 | 63 | 13 |
| Derived from the antilog of the difference in mean pKi values from Table 1. Source:[6] |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a typical procedure for determining the in vitro binding affinity of a test compound like this compound for muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in cell membranes.
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6][7]
-
Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[6][7]
-
Test Compound: this compound.
-
Non-specific Binding (NSB) Control: Atropine (1 µM).[6]
-
Assay Buffer: 20 mM HEPES, pH 7.4.[6]
-
Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.[7][8]
Procedure:
-
Preparation of Reagents:
-
Assay Setup:
-
Set up a 96-well plate in triplicate for each condition:
-
Total Binding (TB): Wells containing assay buffer, [3H]-NMS, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the NSB control (Atropine), [3H]-NMS, and cell membranes.
-
Competition: Wells containing a specific concentration of this compound, [3H]-NMS, and cell membranes.
-
-
-
Incubation:
-
To the appropriate wells, add the assay components. The reaction is typically initiated by the addition of the cell membrane suspension.
-
Seal the plate and incubate at 20°C with gentle agitation to allow the binding reaction to reach equilibrium.[6]
-
-
Termination and Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7][8]
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[7]
-
-
Radioactivity Measurement:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using a suitable data fitting program.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Functional Characterization of this compound's Anticholinergic Activity
Functional assays are crucial for determining how this compound's binding to muscarinic receptors translates into a cellular response. These assays measure the downstream effects of receptor activation or inhibition.
M3 Receptor-Mediated Signaling and Inhibition by this compound
The M3 muscarinic receptor, the primary target of this compound, is a Gq-coupled receptor.[9] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a key event in smooth muscle contraction.
Functional Assay: Calcium Flux Assay
This assay directly measures the increase in intracellular calcium following M3 receptor activation and its inhibition by an antagonist like this compound.
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the M3 muscarinic receptor.
Principle: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the intracellular calcium concentration increases, leading to a change in the fluorescence intensity of the dye. The ability of this compound to inhibit this change is quantified to determine its IC50 value.[8]
Materials:
-
Cells: CHO-K1 or HEK cells stably expressing the human M3 muscarinic receptor.[10]
-
Antagonist: this compound.
-
Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.[8]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: A fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation).[12]
Procedure:
-
Cell Culture and Plating:
-
Culture the M3 receptor-expressing cells in a suitable medium.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom assay plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions for a specified period.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Use the integrated liquid handler to add a fixed concentration of the agonist (e.g., acetylcholine) to all wells.
-
Measure the fluorescence intensity over time, typically for 90 seconds, before and after agonist addition.[12]
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Generate concentration-response curves by plotting the inhibition of the agonist-induced calcium response against the this compound concentration.
-
Calculate the IC50 value from these curves.[8]
-
Functional Assay: GTPγS Binding Assay
This assay provides a measure of G-protein activation, an event that is upstream of second messenger generation.
Objective: To determine the effect of this compound on agonist-stimulated G-protein activation in membranes containing muscarinic receptors.
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is a measure of G-protein activation.[13][14][15] As an antagonist, this compound will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Materials:
-
Cell Membranes: Membranes from cells expressing the muscarinic receptor of interest.
-
Agonist: A muscarinic agonist (e.g., Carbachol).
-
Antagonist: this compound.
-
Radioligand: [³⁵S]GTPγS.[16]
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.[16][17]
-
Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and a fixed concentration of the agonist.
-
-
Incubation:
-
In a 96-well plate, combine the cell membranes, this compound (or vehicle), and the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
-
Radioactivity Measurement:
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of this compound.
-
Plot the percentage of inhibition of agonist-stimulated binding against the this compound concentration to determine the IC50 value.
-
Conclusion
The in vitro characterization of this compound's anticholinergic activity through radioligand binding and functional assays provides a robust understanding of its pharmacological profile. The data consistently demonstrate that this compound is a potent and selective M3 muscarinic receptor antagonist.[1][2][18] The experimental protocols detailed in this guide represent standard methodologies for assessing the affinity and functional activity of muscarinic receptor antagonists, providing a framework for further research and development in this area. This selectivity for the M3 receptor is believed to be a key factor in its efficacy in treating overactive bladder while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes.[2]
References
- 1. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ics.org [ics.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Segment-dependent activation of muscarinic acetylcholine receptor-mediated [35S]Guanosine-5'-O-(gamma-thiotriphosphate) binding in airway tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Darifenacin Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2][3][4] Its clinical efficacy in managing symptoms of urge urinary incontinence, urgency, and frequency stems from its high affinity for the M3 receptor subtype, which is predominantly responsible for detrusor muscle contraction in the bladder.[1][3][5][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound hydrobromide, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a thorough technical resource for professionals in the field of drug development and research.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[8][9] The M3 receptors are the primary mediators of bladder muscle contraction.[3][5][7] By selectively blocking these receptors in the detrusor muscle, this compound reduces the frequency and intensity of involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[5][7][9][10][11] This M3 selectivity is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects associated with the blockade of other muscarinic receptor subtypes, such as cognitive and cardiovascular effects.[4][8]
Muscarinic Receptor Signaling Pathway
The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound competitively inhibits this initial step.
Caption: M3 Receptor Signaling Pathway and this compound's Point of Intervention.
Quantitative Data
Receptor Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as pKi values (negative logarithm of the inhibition constant), highlights this compound's selectivity for the M3 receptor.
Table 1: In Vitro Binding Affinity (pKi) of this compound for Human Muscarinic Receptor Subtypes [1]
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Data presented as mean pKi values. A higher pKi value indicates greater binding affinity.
Table 2: Comparative Binding Affinity (pKi) of Various Antimuscarinic Agents [1]
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Propiverine | 6.6 | 7.0 | 7.2 | 6.8 | 6.9 |
| Trospium | 8.9 | 8.8 | 8.9 | 8.6 | 8.7 |
Data presented as mean pKi values.
Pharmacokinetic Parameters
The pharmacokinetic profile of the extended-release (ER) formulation of this compound hydrobromide allows for once-daily dosing.
Table 3: Pharmacokinetic Parameters of this compound ER Tablets (at steady state) [2][6][10][11][12][13]
| Parameter | 7.5 mg Once Daily | 15 mg Once Daily |
| Cmax (ng/mL) | 1.92 | 5.08 |
| Tmax (hours) | ~7 | ~7 |
| AUC (ng*hr/mL) | 27.9 | 79.6 |
| Half-life (hours) | 13-19 | 13-19 |
| Absolute Bioavailability | ~15.4% | ~18.6% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is fundamental for determining the in vitro binding affinity of a compound for a specific receptor subtype.[14][15][16]
Objective: To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1]
-
Radioligand: [N-methyl-³H]-scopolamine.[1]
-
Test Compound: this compound hydrobromide.
-
Non-specific Binding Control: Atropine (1 µM).[1]
-
Equipment: Cell harvester, scintillation counter, 96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the target receptor subtype.
-
Harvest the cells and homogenize them in an appropriate buffer to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Add the assay buffer to all wells.
-
Add 1 µM atropine to the non-specific binding wells.
-
Add serial dilutions of this compound to the competitor wells.
-
-
Incubation:
-
Add the radioligand ([N-methyl-³H]-scopolamine) to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.[1]
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Caption: Workflow for Radioligand Competition Binding Assay.
Pharmacodynamics
Pharmacodynamic studies have demonstrated that this compound increases bladder capacity and reduces the frequency of unstable detrusor contractions in patients with OAB.[11][17] In healthy volunteers, this compound did not show clinically relevant effects on cognitive function, heart rate, or heart rate variability, which is consistent with its M1/M2 sparing properties.[18] However, a dose-dependent decrease in salivary flow was observed, which is an expected effect of M3 receptor antagonism.[18]
Clinical Efficacy
Numerous large-scale, randomized, placebo-controlled clinical trials have established the efficacy of this compound (7.5 mg and 15 mg once daily) in the treatment of OAB.[8][19][20][21]
Key Efficacy Endpoints:
-
Reduction in Incontinence Episodes: this compound significantly reduces the number of urge urinary incontinence episodes per week compared to placebo.[10][19][21] Studies have shown reductions of up to 72.8% from baseline.[19][21]
-
Reduction in Micturition Frequency: Patients treated with this compound experience a significant decrease in the number of micturitions per day.[19][21][22]
-
Reduction in Urgency Episodes: this compound leads to a significant reduction in the frequency and severity of urgency episodes.[19][21]
-
Increased Bladder Capacity: Treatment with this compound results in an increased mean volume voided.[19][21]
-
Improved Quality of Life: Patients report significant improvements in quality of life measures, including those related to sleep and social activities.[6][22]
The onset of action is rapid, with significant improvements in OAB symptoms observed as early as the first two weeks of treatment.[19][20][21]
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events are related to its anticholinergic properties and are typically mild to moderate in severity.[17][19][23][24]
Common Adverse Effects (>2% incidence):
Serious adverse events are rare but can include angioedema, urinary retention, and heat prostration.[17][23][24][25]
Metabolism and Drug Interactions
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][6][7][9][12][26][27] This metabolic pathway is the basis for several potential drug-drug interactions.
-
CYP3A4 Inhibitors: Concomitant use of potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase this compound plasma concentrations.[2][12] The daily dose of this compound should not exceed 7.5 mg when co-administered with potent CYP3A4 inhibitors.[9]
-
CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 may also lead to increased exposure to this compound.
-
CYP2D6 Substrates: Caution is advised when this compound is used with CYP2D6 substrates that have a narrow therapeutic index (e.g., flecainide, thioridazine, tricyclic antidepressants).[11]
-
Other Anticholinergic Agents: Co-administration with other anticholinergic drugs may increase the frequency and severity of side effects such as dry mouth, constipation, and blurred vision.[11]
Caption: this compound Metabolism and Potential Drug Interactions.
Conclusion
This compound hydrobromide is a well-characterized M3 selective muscarinic receptor antagonist with a proven efficacy and safety profile for the treatment of overactive bladder. Its pharmacological properties, particularly its selectivity for the M3 receptor, provide a targeted therapeutic approach to managing OAB symptoms. This technical guide has summarized the key pharmacological data, detailed relevant experimental methodologies, and provided visual aids to facilitate a deeper understanding of this compound's profile for professionals engaged in pharmaceutical research and development.
References
- 1. ics.org [ics.org]
- 2. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 4. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Articles [globalrx.com]
- 7. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 8. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. Articles [globalrx.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Pharmacodynamic effects of this compound, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Time-to-effect with this compound in overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. pillintrip.com [pillintrip.com]
- 25. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 26. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Interaction of cytochrome P450 3A4 with cannabinoids and the drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Enigma of M3 Receptor Selectivity: A Deep Dive into Darifenacin and its Analogs
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the structural activity relationship (SAR) of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. Developed for the treatment of overactive bladder (OAB), this compound's clinical efficacy is intrinsically linked to its preferential binding to the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction. This document will dissect the key structural features of this compound, explore the SAR of its core components through available data on analogs and related compounds, and provide detailed experimental protocols for the assays used to characterize these molecules.
Executive Summary
This compound's high affinity and selectivity for the M3 muscarinic receptor are central to its therapeutic success, offering a favorable side-effect profile compared to non-selective antagonists. This guide synthesizes quantitative binding data, elucidates the downstream signaling pathways, and details the experimental methodologies crucial for the study of this compound and its analogs. While comprehensive SAR studies on a wide range of this compound analogs are not abundant in publicly available literature, this paper compiles and analyzes existing data on related compounds to infer the structural requirements for potent and selective M3 antagonism.
Quantitative Binding Affinity of this compound and Comparators
The selectivity of an M3 antagonist is paramount in minimizing off-target effects. Blockade of M1 receptors can lead to cognitive side effects, while M2 receptor antagonism can cause cardiovascular complications. This compound exhibits a notable selectivity for the M3 receptor over other muscarinic subtypes. The following tables summarize the in vitro binding affinities (expressed as pKi, the negative logarithm of the inhibition constant) of this compound and other antimuscarinic agents. A higher pKi value indicates a greater binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | M3/M1 Selectivity | M3/M2 Selectivity | Reference |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | ~8-fold | ~50-fold | [1][2] |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | ~0.5-fold | ~3-fold | [1][2] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | ~1.6-fold | ~12.6-fold | [1][2] |
Table 1: Comparative affinity (pKi) of this compound and other antimuscarinic compounds for human recombinant muscarinic receptor subtypes (M1-M5).
Structural Activity Relationship (SAR) of this compound and its Analogs
The chemical structure of this compound, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, can be divided into three key pharmacophoric elements: the bulky 2,2-diphenylacetamide "head," the chiral pyrrolidine "core," and the 2-(2,3-dihydrobenzofuran-5-yl)ethyl "tail." The interplay of these components dictates the molecule's affinity and selectivity.
The 2,2-Diphenylacetamide Moiety
The two phenyl rings of the acetamide group are crucial for high-affinity binding. This bulky, hydrophobic region is thought to interact with a corresponding hydrophobic pocket within the orthosteric binding site of the muscarinic receptors.
-
Lipophilicity and Bulk: The diphenyl group provides the necessary bulk and lipophilicity to occupy the hydrophobic pocket. SAR studies on related muscarinic antagonists have shown that at least one aromatic and one other bulky cycloalkyl or aromatic ring are generally required for high antagonist potency.
-
Amide Linker: The acetamide linker plays a critical role in orienting the diphenyl groups and the pyrrolidine core. Modifications to this linker, such as changing its length or rigidity, would likely have a significant impact on binding affinity.
The Pyrrolidine Core
The pyrrolidine ring serves as a central scaffold, connecting the diphenylacetamide head and the dihydrobenzofuran ethyl tail. Its stereochemistry and the nature of the nitrogen substituent are critical for activity.
-
Stereochemistry: this compound is the (S)-enantiomer. The stereochemistry at the 3-position of the pyrrolidine ring is crucial for the correct spatial orientation of the diphenylacetamide and the ethyl tail within the receptor's binding pocket. The (R)-enantiomer has been reported to be less potent.
-
Tertiary Amine: The tertiary amine of the pyrrolidine ring is essential for the interaction with a conserved aspartate residue in the third transmembrane domain of all muscarinic receptors. At physiological pH, this nitrogen is protonated, forming a key ionic bond. The nature of the substituent on this nitrogen influences both affinity and selectivity. Increasing the steric bulk of the N-substituent in related tertiary amine antimuscarinics can lead to a decrease in potency.
The 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Tail
This part of the molecule is believed to contribute to the M3 selectivity of this compound. It likely interacts with a more variable region of the binding pocket among the different muscarinic receptor subtypes.
-
Dihydrobenzofuran Ring: The dihydrobenzofuran ring system is a key feature. Its size, shape, and electronic properties are likely optimized for interaction with a specific sub-pocket in the M3 receptor. Bioisosteric replacement of this ring system with other bicyclic or heterocyclic structures would be a key area for analog synthesis to explore the impact on selectivity.
-
Ethyl Linker: The two-carbon ethyl linker provides the optimal spacing between the pyrrolidine nitrogen and the dihydrobenzofuran ring. Shortening or lengthening this chain would likely alter the positioning of the tail within the binding site, potentially affecting both affinity and selectivity.
Signaling Pathways
This compound acts as a competitive antagonist at the M3 muscarinic receptor, blocking the binding of the endogenous agonist acetylcholine. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound or its analogs at various concentrations.
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from the CHO-K1 cell lines and stored at -80°C. On the day of the experiment, membranes are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS (typically at its Kd) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Turnover Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.
Materials:
-
Cell Line: CHO-K1 cells expressing the human M3 receptor.
-
Radiolabel: [³H]-myo-inositol.
-
Agonist: Carbachol.
-
Test Compound: this compound or its analogs.
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase.
-
Perchloric Acid.
-
Ion-exchange Chromatography Columns.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Pre-incubate the labeled cells with various concentrations of the test compound (antagonist) in a buffer containing LiCl.
-
Stimulation: Stimulate the cells with a fixed concentration of carbachol (agonist) for a defined period.
-
Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Extract the inositol phosphates.
-
Separation: Separate the total inositol phosphates using ion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced inositol phosphate production (IC50).
Conclusion
This compound's success as a treatment for overactive bladder is a testament to the benefits of M3 receptor selectivity. Its chemical structure is finely tuned for high-affinity binding to the M3 receptor while minimizing interactions with other muscarinic subtypes. While a comprehensive SAR for a broad series of this compound analogs is not yet fully elucidated in the public domain, analysis of its core structural components provides a strong framework for the rational design of future M3-selective antagonists. The experimental protocols detailed in this guide provide the necessary tools for researchers to further explore the SAR of this important class of compounds and to develop new therapeutic agents with improved efficacy and tolerability.
References
The Selective Antagonist: A Technical Guide to Darifenacin's Effect on Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, a key therapeutic target in the management of overactive bladder (OAB). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative binding affinities for muscarinic receptor subtypes, and its impact on downstream cholinergic signaling pathways. Detailed experimental protocols for assessing receptor binding are provided, and key concepts are illustrated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology.
Introduction to Cholinergic Signaling and Muscarinic Receptors
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating a wide array of physiological functions. ACh exerts its effects through two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are differentially expressed throughout the body and are coupled to distinct intracellular signaling cascades.
The M3 receptor is predominantly found on smooth muscle cells, such as those in the urinary bladder's detrusor muscle, as well as in glandular tissues.[1] Its activation by ACh is a primary driver of detrusor muscle contraction.[1] In overactive bladder, inappropriate detrusor muscle contractions lead to symptoms of urinary urgency, frequency, and urge incontinence. Therefore, selective antagonism of the M3 receptor is a rational therapeutic strategy for OAB.[2]
This compound is a tertiary amine that acts as a competitive antagonist at muscarinic receptors with a high degree of selectivity for the M3 subtype.[3][4] This selectivity is thought to confer a favorable side-effect profile by minimizing the blockade of M1 receptors in the central nervous system (associated with cognitive impairment) and M2 receptors in the heart (associated with cardiac effects).[3][4]
This compound's Mechanism of Action
This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells.[1] M3 receptors are coupled to the Gq family of G proteins.[5] Upon ACh binding, the M3 receptor activates Gq, which in turn stimulates the enzyme phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction.[7]
By occupying the M3 receptor, this compound prevents ACh from initiating this signaling cascade, thereby relaxing the detrusor muscle, increasing bladder capacity, and reducing the symptoms of OAB.[3]
Figure 1: this compound's antagonistic effect on the M3 cholinergic signaling pathway.
Quantitative Binding Affinity of this compound
The selectivity of this compound for the M3 receptor subtype is a cornerstone of its pharmacological profile. This selectivity is quantified through in vitro radioligand binding assays, which determine the binding affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), with the pKi value (the negative logarithm of the Ki) also commonly used. A higher pKi value indicates a greater binding affinity.
The following tables summarize the pKi values of this compound and other antimuscarinic agents for the five human muscarinic receptor subtypes.
Table 1: Comparative Affinity (pKi) of Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [2][8] |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | [2][8] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | [2][8] |
| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) | [2] |
| Trospium | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) | [2] |
Data presented as mean (Standard Error of the Mean). Data derived from studies using CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[2]
Table 2: Selectivity Ratios of this compound for M3 vs. Other Muscarinic Receptor Subtypes
| Comparison | Ki Ratio (M3 vs. Mx) | Fold Selectivity |
| M3 vs. M1 | 7.9 | ~8-fold |
| M3 vs. M2 | 50.1 | ~50-fold |
| M3 vs. M4 | 63.1 | ~63-fold |
| M3 vs. M5 | 12.6 | ~13-fold |
Ki ratios are derived from the pKi values in Table 1.
As the data illustrates, this compound exhibits the highest affinity for the M3 receptor subtype, with a pKi of 9.1.[2][8] Its selectivity for M3 is particularly pronounced when compared to the M2 and M4 subtypes.[4][9][10]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the inhibition constant (Ki) of a test compound like this compound for a specific muscarinic receptor subtype.
Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2][11]
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS).[2][11]
-
Test Compound: this compound or other unlabeled antagonists.
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4.[2]
-
Non-specific Binding (NSB) Control: A high concentration of a non-labeled, high-affinity antagonist, such as 1 µM atropine, to saturate all specific binding sites.[2]
-
Apparatus: 96-well or 384-well filter plates (e.g., glass fiber), cell harvester, liquid scintillation counter, and scintillation vials with cocktail.[11][12]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[11] Prepare the radioligand solution at a concentration close to its dissociation constant (Kd) for the receptor subtype being studied.[11]
-
Assay Setup: In a multi-well plate, set up triplicate wells for each condition:
-
Incubation: Add the reagents to the wells and incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[2][11]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[11]
-
Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity in each vial using a liquid scintillation counter.[11][13]
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Effects and Clinical Significance
The selective M3 antagonism of this compound translates into clinically relevant effects on bladder function. In vitro studies on isolated bladder smooth muscle preparations have demonstrated that this compound potently inhibits carbachol-induced contractions.[14] Interestingly, some research also suggests that this compound may influence non-muscarinic pathways in bladder tissue.[15][16]
Clinical trials have consistently shown that this compound (at doses of 7.5 mg and 15 mg once daily) significantly improves the symptoms of OAB.[4][17][18][19] These improvements include a reduction in the number of incontinence episodes, micturition frequency, and urgency episodes.[17][18] Patient-reported outcomes also indicate high satisfaction with this compound treatment.[17] The most common adverse effects are consistent with its antimuscarinic action and include dry mouth and constipation.[17][18]
Table 3: Summary of this compound's Efficacy in a 12-Week Clinical Trial in Patients ≥ 65 years
| Efficacy Parameter | This compound | Placebo | p-value | Reference |
| Reduction in Micturition Frequency | -25.3% | -18.5% | < 0.01 | [18] |
| Responder Rate (≥ 50% reduction in UUIEs) | 70% | 58% | 0.021 | [18] |
UUIEs: Urgency Urinary Incontinence Episodes
Conclusion
This compound is a selective M3 muscarinic receptor antagonist that effectively reduces the symptoms of overactive bladder by inhibiting the primary cholinergic signaling pathway responsible for detrusor muscle contraction. Its high affinity and selectivity for the M3 receptor subtype, as demonstrated by quantitative in vitro binding assays, likely contribute to its favorable balance of efficacy and tolerability. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of cholinergic modulators.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. ics.org [ics.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. This compound in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of this compound [frontiersin.org]
- 16. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound treatment for overactive bladder in patients who expressed dissatisfaction with prior extended-release antimuscarinic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound treatment of patients >or= 65 years with overactive bladder: results of a randomized, controlled, 12-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
The Discovery and Synthesis of Darifenacin (UK-88,525): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin, initially identified as UK-88,525 by scientists at Pfizer, is a potent and selective M3 muscarinic receptor antagonist.[1][2] Its development was driven by the need for a more "uroselective" treatment for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[3] By selectively targeting the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction in the bladder, this compound aims to minimize the common side effects associated with less selective antimuscarinic agents, such as dry mouth, constipation, and blurred vision.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and clinical development of this compound.
Introduction: The Rationale for a Selective M3 Antagonist
The pharmacological treatment of overactive bladder has historically relied on antimuscarinic drugs that block the action of acetylcholine on muscarinic receptors in the bladder's detrusor muscle.[3] However, the five subtypes of muscarinic receptors (M1-M5) are widely distributed throughout the body. Non-selective antagonists, while effective at reducing bladder contractions, can lead to a range of undesirable side effects due to the blockade of other muscarinic receptor subtypes. For instance, M1 receptor antagonism is associated with cognitive side effects, while M2 receptor blockade can lead to cardiac effects.[3]
This clinical challenge spurred the search for a more selective antagonist that would primarily target the M3 receptor, the predominant subtype mediating bladder contraction.[3] The development of this compound (UK-88,525) represents a targeted drug design approach aimed at improving the therapeutic index of antimuscarinic therapy for OAB.
The Discovery of this compound (UK-88,525)
This compound was discovered by scientists at the Pfizer research facility in Sandwich, UK.[5] The research program focused on identifying a compound with high affinity and selectivity for the M3 muscarinic receptor. Through a process of lead optimization, this compound emerged as a promising candidate, demonstrating a favorable in vitro profile with high potency at the M3 receptor and significantly lower affinity for other muscarinic subtypes.[6]
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, involves a multi-step process. A common and illustrative synthetic route involves the coupling of two key intermediates: (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[2]
Synthesis of Key Intermediates
3.1.1. Synthesis of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine
The synthesis of this chiral pyrrolidine derivative often starts from a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine. The synthesis can be conceptually broken down into the introduction of the diphenylacetamide moiety at the 3-position of the pyrrolidine ring. One patented method involves the reaction of a protected (S)-3-aminopyrrolidine with a suitable diphenylacetylating agent, followed by deprotection.[7]
3.1.2. Synthesis of 5-(2-bromoethyl)-2,3-dihydrobenzofuran
This intermediate can be prepared from 2,3-dihydrobenzofuran through a Friedel-Crafts acylation followed by reduction and bromination. A representative synthesis involves the reaction of 2,3-dihydrobenzofuran with bromoacetyl bromide to introduce the two-carbon side chain, which is then further modified to the desired bromoethyl derivative.[1]
Final Assembly of this compound
The final step in the synthesis of this compound is the alkylation of the secondary amine of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[2]
Detailed Experimental Protocol (Representative)
Step 1: Alkylation
To a solution of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in a suitable solvent such as acetonitrile, is added 5-(2-bromoethyl)-2,3-dihydrobenzofuran and a base, for example, anhydrous potassium carbonate.[2] The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
Step 2: Work-up and Purification
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound base. Purification of the crude product is typically achieved through column chromatography on silica gel.[8] The purified this compound base is often obtained as a foam.[1]
Step 3: Salt Formation (this compound Hydrobromide)
For pharmaceutical use, the this compound free base is converted to a stable salt, most commonly the hydrobromide salt. This is achieved by dissolving the purified base in a suitable solvent, such as acetone, and treating it with a solution of hydrobromic acid.[2] The resulting this compound hydrobromide precipitates and can be collected by filtration, washed with a suitable solvent, and dried.
Characterization: The final product and intermediates are characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.[8]
Pharmacological Profile
Mechanism of Action and Receptor Selectivity
This compound is a competitive antagonist of muscarinic acetylcholine receptors.[5] Its therapeutic efficacy stems from its high affinity for the M3 receptor subtype, which is the primary mediator of urinary bladder smooth muscle contraction.[5]
In Vitro Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined using radioligand binding assays. These assays typically involve the use of cell lines (e.g., Chinese Hamster Ovary cells) engineered to express a single human muscarinic receptor subtype. The ability of this compound to displace a radiolabeled antagonist, such as [³H]N-methylscopolamine, is measured to determine its inhibition constant (Ki). The negative logarithm of the Ki value (pKi) is often used to express binding affinity, where a higher pKi indicates greater affinity.
Table 1: In Vitro Binding Affinities (pKi) of this compound for Human Muscarinic Receptors
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Data compiled from publicly available pharmacological studies.
As shown in the table, this compound exhibits the highest affinity for the M3 receptor subtype.
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]NMS, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are crucial to demonstrate that the binding of this compound to the M3 receptor translates into a functional antagonism of the receptor's activity. Isolated tissue bath experiments are commonly employed for this purpose.
Experimental Protocol: Isolated Guinea Pig Bladder Strip Assay
Objective: To evaluate the functional antagonist activity of this compound on M3 receptor-mediated smooth muscle contraction.
Materials:
-
Guinea pig bladder.
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (physiological salt solution).
-
Carbachol (a muscarinic agonist).
-
This compound.
Procedure:
-
Tissue Preparation: Isolate the guinea pig bladder and prepare longitudinal strips of the detrusor muscle.
-
Mounting: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist Response: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a set period.
-
Repeat Agonist Response: Generate a second concentration-response curve to carbachol in the presence of this compound.
-
Data Analysis: The potency of this compound as an antagonist is determined by the rightward shift it causes in the carbachol concentration-response curve. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis.
Clinical Development and Efficacy
The clinical development of this compound involved extensive Phase I, II, and III clinical trials to establish its safety, tolerability, pharmacokinetics, and efficacy in patients with overactive bladder.
A pooled analysis of three large, randomized, double-blind, placebo-controlled Phase III studies provides robust evidence of this compound's clinical efficacy.[9] These studies typically involved a washout/run-in period followed by randomization to receive once-daily this compound (7.5 mg or 15 mg) or placebo for 12 weeks.[9]
Table 2: Pooled Efficacy Data from Phase III Clinical Trials of this compound in OAB (12 weeks)
| Efficacy Endpoint | This compound 7.5 mg (Median % Change from Baseline) | This compound 15 mg (Median % Change from Baseline) | Placebo (Median % Change from Baseline) |
| Incontinence Episodes per Week | -68.4% | -76.8% | -49.5% |
| Micturition Frequency per Day | -1.7 | -1.9 | -1.1 |
| Urgency Episodes per Day | -2.9 | -3.3 | -2.1 |
Data adapted from a pooled analysis of three Phase III studies. All changes for this compound groups were statistically significant compared to placebo.[9]
The most common adverse events reported in clinical trials were dry mouth and constipation, which are consistent with the antimuscarinic mechanism of action.[9] The incidence of central nervous system and cardiovascular adverse events was comparable to placebo, supporting the M1/M2-sparing profile of this compound.[9]
Experimental Protocol: Representative Phase III Clinical Trial Design
Objective: To evaluate the efficacy and safety of this compound in the treatment of patients with overactive bladder.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
Patient Population: Adult patients with a clinical diagnosis of overactive bladder for at least 6 months, characterized by urinary frequency and urge incontinence.
Treatment:
-
A 2- to 4-week single-blind placebo run-in period.
-
Randomization to receive once-daily oral treatment with this compound (7.5 mg or 15 mg) or a matching placebo for 12 weeks.
Primary Efficacy Endpoint:
-
Change from baseline in the number of incontinence episodes per week, as recorded in a patient's electronic diary.
Secondary Efficacy Endpoints:
-
Change from baseline in the frequency of micturition per 24 hours.
-
Change from baseline in the number of urgency episodes per 24 hours.
-
Change from baseline in the volume voided per micturition.
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs, physical examinations, and clinical laboratory tests.
Conclusion
The discovery and development of this compound (UK-88,525) exemplify a successful targeted approach to drug design. By focusing on selectivity for the M3 muscarinic receptor, this compound offered a therapeutic option for overactive bladder with a potentially improved side-effect profile compared to older, non-selective antimuscarinic agents. The comprehensive preclinical and clinical evaluation of this compound has provided a wealth of data supporting its efficacy and safety in the management of OAB. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological characterization, providing a valuable resource for researchers and drug development professionals in the field of urology and pharmacology.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of this compound, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Darifenacin: An In-Depth Technical Guide to Off-Target Effects and Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin is a selective M3 muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its clinical efficacy is primarily attributed to its high affinity for the M3 receptors in the bladder detrusor muscle, leading to muscle relaxation and increased bladder capacity. While its selectivity for the M3 subtype over other muscarinic receptors is a key therapeutic advantage, a comprehensive understanding of its potential off-target effects and cross-reactivity with other receptors is crucial for a complete safety and pharmacological profile. This technical guide provides a detailed overview of this compound's receptor binding profile, delves into its known non-muscarinic interactions, and presents detailed experimental protocols for assessing receptor affinity and function.
On-Target Pharmacology: Muscarinic Receptor Selectivity
This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic M3 receptors. In vitro studies have consistently demonstrated its high affinity for the M3 receptor subtype compared to the other four muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity is thought to contribute to a favorable side-effect profile, with a lower incidence of central nervous system (CNS) effects (mediated by M1 receptors) and cardiac effects (mediated by M2 receptors) compared to less selective antimuscarinic agents.[1][2]
Quantitative Binding Affinity Data
The binding affinity of this compound for human muscarinic receptor subtypes is typically determined through radioligand competition binding assays. The data are often presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [3] |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | [3] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | [3] |
Table 1: Comparative affinity (pKi) of this compound and other antimuscarinic compounds for human recombinant muscarinic receptor subtypes (M1-M5). Data are presented as mean (SEM).
In addition to studies on recombinant receptors, binding characteristics have also been evaluated in human bladder tissue. In human bladder detrusor membranes, the binding of this compound was best described by a two-site binding model, indicating the presence of high- and low-affinity binding sites. The high-affinity component is believed to correspond to the M3 receptor.[2]
| Tissue | Ki (nM) (95% CL) | Ki H (nM) (95% CL) | % High Affinity Sites |
| Detrusor | 15.8 (9.5 - 26.2) | 0.4 (0.2 - 0.8) | 24 |
| Mucosa | 10.0 (4.5 - 22.4) | 0.5 (0.2 - 1.2) | 21 |
Table 2: Radioligand binding characteristics of this compound in human bladder detrusor and mucosal membranes. Ki represents the dissociation constant for the low-affinity site, and Ki H represents the high-affinity site.[2]
M3 Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, a conformational change in the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction. This compound, by competitively blocking the M3 receptor, prevents this signaling cascade.
Off-Target Effects and Receptor Cross-Reactivity
While highly selective for the M3 muscarinic receptor, evidence suggests that this compound can interact with other receptor systems, particularly at higher concentrations. These interactions may contribute to its overall pharmacological profile and, in some cases, to adverse effects.
Non-Muscarinic Contractile Pathways in the Urinary Bladder
Recent studies have revealed that this compound can inhibit bladder smooth muscle contractions induced by agonists for several non-muscarinic receptors. This suggests a mechanism of action that extends beyond simple M3 receptor blockade.
| Agonist | Receptor Target | Tissue | % Inhibition of Contraction by this compound (100 nM) | Reference |
| αβ-methylene-ATP | P2X Receptors | Adult Detrusor | 50% | [4] |
| Prostaglandin E2 | Prostanoid Receptors | Adult Detrusor | 73% | [4] |
| Histamine | Histamine Receptors | Adult Detrusor | 64% | [4] |
| Serotonin (5-HT) | Serotonin Receptors | Adult Detrusor | 53% | [4] |
| αβ-methylene-ATP | P2X Receptors | Adult Urothelium & Lamina Propria | 35% | [4] |
Table 3: Inhibitory effects of this compound on non-muscarinic agonist-induced contractions in porcine urinary bladder tissue.
These findings indicate that this compound may have a broader spectrum of activity on bladder function than previously understood, potentially influencing purinergic, prostanoid, histaminergic, and serotonergic signaling pathways. The clinical significance of these off-target effects is an area of ongoing research.
Interaction with Drug Efflux Transporters
This compound has been identified as a substrate for the P-glycoprotein (P-gp) drug efflux transporter. P-gp is expressed at the blood-brain and blood-ocular barriers and actively transports a wide range of substrates out of these tissues. The interaction of this compound with P-gp may limit its penetration into the central nervous system and ocular tissues, potentially reducing the risk of CNS and visual side effects.[5]
Experimental Protocols
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol describes a typical method for determining the binding affinity of a test compound like this compound for muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: CHO-K1 cell membranes stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic receptor radioligand.
-
Test Compound: this compound or other unlabeled antagonists at various concentrations.
-
Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist at a high concentration.
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with atropine) from the total binding (wells without the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Assay for Bladder Contraction
This protocol outlines a method for assessing the functional effects of this compound on bladder smooth muscle contractility in an ex vivo setting.
Objective: To evaluate the inhibitory effect of this compound on agonist-induced contractions of bladder tissue.
Materials:
-
Tissue: Porcine or other suitable animal urinary bladder.
-
Organ Bath System: A water-jacketed organ bath with a force transducer and data acquisition system.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonists: Carbachol (muscarinic agonist), αβ-methylene-ATP (P2X agonist), Prostaglandin E2, Histamine, Serotonin.
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: Dissect the urinary bladder and prepare strips of detrusor smooth muscle.
-
Mounting: Mount the tissue strips in the organ baths containing PSS under a resting tension (e.g., 1-2 grams).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.
-
Agonist-Induced Contraction (Control): Add a specific agonist to the bath and record the contractile response until a plateau is reached.
-
Washout: Wash the tissue thoroughly with PSS until the contraction returns to baseline.
-
Antagonist Incubation: Add a specific concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist-Induced Contraction (in the presence of Antagonist): While the tissue is still incubated with this compound, add the same agonist as in step 5 and record the contractile response.
-
Data Analysis: Compare the magnitude of the agonist-induced contraction in the absence and presence of this compound. Calculate the percentage of inhibition.
Conclusion
This compound is a highly selective M3 muscarinic receptor antagonist, and this selectivity is central to its therapeutic efficacy in treating overactive bladder. However, a comprehensive understanding of its pharmacological profile requires consideration of its potential off-target effects. Evidence indicates that this compound can modulate non-muscarinic contractile pathways in the urinary bladder and interacts with the P-gp drug efflux transporter. These findings have important implications for both the therapeutic application and the safety assessment of this compound. Further research into the clinical relevance of these off-target interactions is warranted to fully elucidate the complete pharmacological profile of this important therapeutic agent. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the nuanced pharmacology of this compound and other novel compounds.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research [jove.com]
- 2. ics.org [ics.org]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of drug efflux transporter liabilities of this compound in cell culture models of the blood-brain and blood-ocular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Darifenacin in Modulating Bladder Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent and chronic condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia.[1] The primary pathophysiological basis of OAB is involuntary contractions of the detrusor muscle, which is predominantly mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[2] Acetylcholine stimulates muscarinic receptors on the detrusor smooth muscle, with the M3 subtype being the principal mediator of bladder contraction.[2][3] Darifenacin is a potent and selective M3 muscarinic receptor antagonist developed for the treatment of OAB.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating bladder contractility, and a summary of key experimental findings and methodologies.
Mechanism of Action
This compound functions as a competitive antagonist of muscarinic receptors, with a significantly higher affinity for the M3 subtype compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[1][4][5] The detrusor muscle of the urinary bladder is rich in M2 and M3 receptors, with the M3 receptor being primarily responsible for mediating detrusor muscle contraction. By selectively blocking the M3 receptors, this compound inhibits the binding of acetylcholine, leading to a reduction in involuntary detrusor muscle contractions.[2][6] This action increases bladder capacity and diminishes the frequency of unstable contractions, thereby alleviating the symptoms of OAB.[7] The selectivity of this compound for M3 receptors is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects associated with the blockade of other muscarinic receptor subtypes, such as those found in the heart (M2) and central nervous system (M1).[1][4]
Signaling Pathway of M3 Receptor-Mediated Bladder Contraction and Inhibition by this compound
The binding of acetylcholine to M3 receptors on the detrusor smooth muscle initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks this pathway.
Quantitative Data
Receptor Binding Affinity
This compound exhibits a high affinity and selectivity for the M3 muscarinic receptor subtype. The binding affinities (pKi) of this compound and other antimuscarinic agents for human recombinant muscarinic receptor subtypes are summarized below. A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity (fold vs M1/M2/M4/M5) |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | Up to 59-fold[4] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | Non-selective[3] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | Non-selective[3] |
Data compiled from multiple sources.[3][5]
In Vitro Functional Antagonism
Studies on isolated human detrusor smooth muscle demonstrate the potent antagonist activity of this compound at the M3 receptor. The antagonist potency is expressed as pA2 values, where a higher value indicates greater potency.
| Compound | Antagonist Potency (pA2) at M3 Receptors |
| This compound | 9.34[8] |
| Atropine | 9.26[8] |
| Oxybutynin | 7.74[8] |
| Propiverine | 7.68[8] |
Source: Pharmacological effects of this compound on human isolated urinary bladder.[8]
Clinical Efficacy in Overactive Bladder
Pooled data from three Phase III, 12-week, randomized, double-blind, placebo-controlled studies highlight the clinical efficacy of this compound in treating OAB.
| Parameter | Placebo | This compound 7.5 mg | This compound 15 mg |
| Median % Reduction in Incontinence Episodes/week | -46% | -68.7% (p < 0.01 vs placebo) | -76.8% (p < 0.01 vs placebo) |
| Reduction in Micturition Frequency/24h | - | Significant reduction (p < 0.001 vs placebo) | Significant reduction (p < 0.001 vs placebo) |
| Reduction in Urgency Episodes/24h | - | Significant reduction (p < 0.001 vs placebo) | Significant reduction (p = 0.005 vs placebo) |
| Increase in Bladder Capacity (Volume Voided) | - | Significant increase (p < 0.040 vs placebo) | Significant increase (p < 0.001 vs placebo) |
Data from a pooled analysis of three Phase III studies.[9][10][11]
A 2-year, open-label extension study demonstrated sustained efficacy, with a median reduction in incontinence episodes per week of -84.4% at 2 years (P < 0.001 vs feeder-study baseline).[12]
Experimental Protocols
In Vitro Organ Bath Studies for Functional Antagonism
These studies are crucial for determining the functional potency of a compound on isolated tissues.
Objective: To evaluate the antagonist potency of this compound on carbachol-induced contractions of human detrusor smooth muscle.
Methodology:
-
Tissue Preparation: Urinary bladder specimens are obtained from patients undergoing total cystectomy.[8] The detrusor muscle is dissected and cut into strips.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: The strips are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist, such as carbachol.
-
Antagonist Incubation: In parallel experiments, tissues are pre-incubated with varying concentrations of this compound for a set duration before generating the carbachol concentration-response curve.
-
Data Analysis: The antagonist potency (pA2 value) is calculated using a Schild plot analysis, which quantifies the concentration of the antagonist required to produce a two-fold shift in the agonist concentration-response curve.
Phase III Clinical Trial Protocol for Overactive Bladder
This outlines a typical design for a large-scale clinical study to evaluate the efficacy and safety of a new drug for OAB.
Objective: To assess the efficacy and safety of this compound (7.5 mg and 15 mg once daily) compared to placebo in patients with OAB.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
Patient Population: Adult men and women with a clinical diagnosis of OAB for at least 6 months, characterized by urinary frequency and urgency with or without urge incontinence.[9]
Methodology:
-
Screening and Washout: Patients undergo a screening visit to determine eligibility, followed by a washout period for any prior OAB medications.
-
Run-in Period: A single-blind placebo run-in period is conducted to establish baseline symptom severity using an electronic patient diary.
-
Randomization: Eligible patients are randomized to receive once-daily oral treatment with this compound (7.5 mg or 15 mg) or a matching placebo for a 12-week period.[9]
-
Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the number of incontinence episodes per week. Secondary endpoints include changes in micturition frequency, urgency episodes, and bladder capacity, all recorded in the patient's electronic diary.[9]
-
Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups with placebo.
Conclusion
This compound is a selective M3 muscarinic receptor antagonist that effectively modulates bladder contractility by inhibiting the action of acetylcholine on the detrusor muscle. Its high affinity and selectivity for the M3 receptor subtype translate into significant clinical efficacy in reducing the symptoms of overactive bladder, including incontinence, urgency, and frequency. Both in vitro and in vivo studies have consistently demonstrated the potent antimuscarinic activity of this compound. The well-defined mechanism of action and the robust clinical data support the role of this compound as a valuable therapeutic option in the management of OAB. This technical guide provides a comprehensive resource for researchers and drug development professionals working in the field of urology and pharmacology.
References
- 1. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. ics.org [ics.org]
- 4. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Pharmacological effects of this compound on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of this compound, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose response with this compound, a novel once-daily M3 selective receptor antagonist for the treatment of overactive bladder: results of a fixed dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term treatment with this compound for overactive bladder: results of a 2-year, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determining the Affinity of Darifenacin for Muscarinic Receptors Using a Radioligand Binding Assay
Introduction
Darifenacin is a selective M3 muscarinic receptor antagonist utilized in the treatment of overactive bladder (OAB).[1] Its therapeutic efficacy is rooted in its higher affinity for the M3 receptor subtype, which is primarily responsible for mediating the contraction of the bladder's detrusor muscle.[1] Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor.[2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.
The principle of this assay is the competition between the unlabeled drug (this compound) and a radiolabeled ligand for binding to the target receptor.[1] By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibition constant (Ki) can be calculated, providing a measure of the drug's affinity.[4][5]
M3 Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq-family G proteins.[2] Upon activation by an agonist like acetylcholine, the receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound, as an antagonist, blocks this pathway.
Caption: Simplified M3 muscarinic receptor signaling pathway.
Data Presentation
The affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The data are typically presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
| Receptor Subtype | pKi (mean ± SEM) | Selectivity Ratio vs. M3 |
| M1 | 8.2 ± 0.04[4][6] | 9x[6] |
| M2 | 7.4 ± 0.1[4][6] | 59x[6] |
| M3 | 9.1 ± 0.1[4][6] | - |
| M4 | 7.3 ± 0.1[6] | 60x[6] |
| M5 | 8.0 ± 0.1[4][6] | 12x[6] |
Table 1: Comparative affinity (pKi) of this compound for human recombinant muscarinic receptor subtypes (M1-M5).
In studies using human bladder detrusor membranes, the binding of this compound was best described by a two-site binding model, indicating high and low-affinity states.
| Tissue | Ki H (nM) (95% CL) | % High Affinity Sites | Ki (nM) (95% CL) |
| Detrusor | 0.19 (0.08-0.47)[1] | 23 ± 2[1] | 41.4 (32–52)[1] |
Table 2: Radioligand binding characteristics of this compound in human bladder detrusor membranes.
Experimental Protocol
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors, particularly the M3 subtype, expressed in a stable cell line.
1. Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1][4]
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[4][7]
-
Test Compound: this compound, prepared in a dilution series.[6]
-
Non-specific Binding Control: Atropine (1 µM final concentration).[4][7]
-
Lysis/Homogenization Buffer: Cold buffer for membrane preparation (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
Wash Buffer: Ice-cold assay buffer.[1]
-
Equipment:
2. Experimental Workflow
Caption: Workflow of a radioligand competition binding assay.
3. Detailed Methodologies
3.1. Cell Culture and Membrane Preparation
-
Culture CHO-K1 cells expressing the target human muscarinic receptor subtype under standard conditions until confluent.[1]
-
Harvest the cells by scraping and transfer them into a cold homogenization buffer.[1]
-
Homogenize the cell suspension to lyse the cells and release the membranes.
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large debris.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.[8]
-
Wash the membrane pellet by resuspending it in fresh, cold buffer and repeating the high-speed centrifugation.[8]
-
Resuspend the final membrane pellet in the assay buffer.[1]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[8]
3.2. Binding Assay Protocol
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[6][8]
-
Prepare a serial dilution of this compound.
-
To each well, add the reagents in the following order:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand ([³H]-NMS) at a fixed concentration (typically near its Kd, e.g., 0.1-0.4 nM).[4][6]
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of atropine (1 µM final concentration), and 50 µL of radioligand.[4][6]
-
Competition Binding: 150 µL of membrane preparation, 50 µL of this compound at varying concentrations, and 50 µL of radioligand.[1]
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[8]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.[1][4] This step separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[1]
4. Data Analysis
-
Calculate Specific Binding: For each concentration of this compound, subtract the counts per minute (CPM) from the non-specific binding wells from the total binding CPM.[1]
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the control without the competitor) against the logarithm of the this compound concentration.[1]
-
Determine IC50: From the competition curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS.[1][5]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined in a separate saturation binding experiment.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Note: In Vitro Bladder Strip Contraction Assay Using Darifenacin
Audience: Researchers, scientists, and drug development professionals.
Application: This document provides a detailed protocol for utilizing an in vitro bladder strip contraction assay to characterize the pharmacological activity of Darifenacin, a selective M3 muscarinic receptor antagonist. This assay is a fundamental tool in urological research and for the development of drugs targeting overactive bladder (OAB).
Introduction: Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the bladder's detrusor smooth muscle.[1] The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a crucial role in mediating these contractions.[2] ACh binds to muscarinic receptors on detrusor muscle cells, with the M3 subtype being primarily responsible for initiating the contractile response.[3][4]
This compound is a potent and selective M3 muscarinic receptor antagonist.[5][6] By blocking the action of acetylcholine at M3 receptors, this compound leads to the relaxation of the bladder muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][7] The in vitro bladder strip assay allows for the precise quantification of this compound's antagonistic properties, such as its affinity (pA2 or Kb value), by measuring its ability to inhibit agonist-induced muscle contractions.
Principle of the Assay
This assay employs isolated strips of urinary bladder tissue maintained in an organ bath under physiological conditions (temperature, oxygenation, and nutrient supply). The contractile force of the muscle strips is measured isometrically using a force transducer. A muscarinic agonist, such as carbachol (a stable analog of acetylcholine), is added cumulatively to the bath to generate a concentration-response curve (CRC). Subsequently, the tissue is exposed to a fixed concentration of this compound, and the agonist CRC is repeated. A competitive antagonist like this compound will cause a rightward shift in the agonist's CRC without depressing the maximum response.[8] By analyzing the magnitude of this shift at various antagonist concentrations, a Schild analysis can be performed to determine the antagonist's affinity for the receptor.[9]
Signaling Pathway of Muscarinic Antagonism
The following diagram illustrates the intracellular signaling cascade initiated by acetylcholine binding to the M3 receptor and the inhibitory action of this compound.
Caption: M3 receptor signaling pathway and this compound's inhibitory action.
Experimental Protocol
Materials and Reagents
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.
-
Agonist: Carbachol (CCh) stock solution (e.g., 10 mM in deionized water).
-
Antagonist: this compound hydrobromide stock solution (e.g., 10 mM in DMSO, with subsequent dilutions in deionized water).
-
Equipment:
-
Organ bath system with water jacket for temperature control (37°C).
-
Isometric force-displacement transducers.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
Carbogen gas tank (95% O2 / 5% CO2).
-
Dissection microscope, fine scissors, and forceps.
-
Suture silk (e.g., 4-0 or 5-0).
-
Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Workflow for the in vitro bladder strip contraction assay.
Detailed Procedure
-
Tissue Preparation:
-
Euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[10]
-
Perform a laparotomy to expose the pelvic region and carefully excise the urinary bladder. Place it immediately into cold, carbogen-aerated KHS.
-
Under a dissection microscope, remove any adhering fat and connective tissue.[10]
-
Open the bladder longitudinally and cut parallel strips of the detrusor muscle, approximately 2 mm wide and 8-10 mm long.[10]
-
Tie silk sutures to both ends of each strip for mounting.
-
-
Apparatus Setup and Mounting:
-
Fill the organ baths with KHS, maintain the temperature at 37°C, and bubble continuously with carbogen gas.
-
Mount each bladder strip vertically in an organ bath. Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.[11]
-
-
Equilibration:
-
Apply an initial tension of approximately 1 gram (10 mN) to each strip.[11]
-
Allow the tissues to equilibrate for 60-90 minutes. During this period, wash the strips with fresh KHS every 15-20 minutes and readjust the tension to the 1g baseline as needed.
-
-
Pharmacological Testing:
-
Control Agonist Concentration-Response Curve (CRC):
-
After equilibration, add carbachol to the bath in a cumulative manner (e.g., from 10 nM to 100 µM in half-log increments).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration. Record the peak tension for each addition.
-
-
Washout:
-
After completing the control CRC, wash the tissues 3-4 times with fresh, pre-warmed KHS over a period of 30-45 minutes to allow the tissue to return to baseline tension.
-
-
Antagonist Incubation:
-
Add a single, fixed concentration of this compound to the bath (e.g., 1 nM, 10 nM, or 100 nM).
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30-45 minutes) to ensure equilibrium is reached.
-
-
Second Agonist CRC:
-
In the continued presence of this compound, repeat the cumulative carbachol CRC as described above.
-
-
Repeat the washout, incubation, and CRC steps for different concentrations of this compound if performing a full Schild analysis.
-
Data Analysis
-
Measure Contractions: For each agonist concentration, measure the peak contractile force and normalize it as a percentage of the maximum contraction obtained in the control curve.
-
Calculate EC50: Plot the normalized response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Calculate Dose Ratio (DR): The dose ratio is the ratio of the agonist EC50 obtained in the presence of the antagonist to the EC50 from the control curve.
-
DR = EC50 (with antagonist) / EC50 (control)
-
-
Schild Analysis: To determine the affinity constant (Kb) and the pA2 value for this compound, a Schild plot is constructed.[8]
-
This requires performing the experiment with at least three different concentrations of the antagonist.
-
Plot log(DR - 1) on the y-axis versus the log molar concentration of this compound on the x-axis.
-
Perform a linear regression. For a competitive antagonist, the slope of the line should not be significantly different from 1.0.
-
The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the Kb.[8]
-
Data Presentation
Quantitative data from the assay should be summarized for clarity and comparison.
Table 1: Typical Experimental Parameters and Concentrations
| Parameter | Value / Range | Notes |
| Tissue Source | Sprague-Dawley Rat Bladder | Other species (e.g., guinea pig, mouse) can be used. |
| Buffer | Krebs-Henseleit Solution | Must be aerated with 95% O2 / 5% CO2. |
| Temperature | 37°C | Critical for physiological relevance. |
| Resting Tension | 1.0 g (10 mN) | Optimal for maximal active stress development.[11] |
| Agonist (Carbachol) | 10⁻⁸ M to 10⁻⁴ M | Cumulative half-log increments. |
| Antagonist (this compound) | 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M | For a full Schild analysis. |
| Antagonist Incubation Time | 30-45 minutes | To allow for receptor-antagonist equilibrium. |
Table 2: Representative Results for this compound
| This compound Conc. [M] | Carbachol EC50 [M] | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 1.5 x 10⁻⁷ | 1 | - |
| 1 x 10⁻⁹ | 4.8 x 10⁻⁷ | 3.2 | 0.34 |
| 1 x 10⁻⁸ | 3.6 x 10⁻⁶ | 24 | 1.36 |
| 1 x 10⁻⁷ | 3.2 x 10⁻⁵ | 213 | 2.33 |
| Calculated pA2 | - | - | ~8.9 |
| Schild Slope | - | - | ~1.02 |
Note: The data in Table 2 are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions. A pA2 value of 8.9 corresponds to a high affinity of this compound for the muscarinic receptors in the bladder. A Schild slope near 1.0 is indicative of competitive antagonism.
References
- 1. This compound (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. Muscarinic receptor subtypes modulating smooth muscle contractility in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. researchgate.net [researchgate.net]
- 11. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Darifenacin Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for the development of safe and effective therapeutic strategies. Preclinical studies employing various animal models are indispensable for elucidating these pharmacokinetic parameters and for predicting the drug's behavior in humans. This document provides detailed application notes and standardized protocols for conducting pharmacokinetic studies of this compound in common laboratory animal models.
Relevant Animal Models
The selection of an appropriate animal model is a critical step in preclinical pharmacokinetic assessment. The most commonly cited models in this compound research include the mouse, rat, and dog.[1] These species are chosen based on their physiological and metabolic similarities to humans, as well as practical considerations for laboratory research.
Species Selection Considerations:
-
Metabolism: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[2][3] While there are no marked species differences in the main metabolic pathways (monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation), the specific activity of these enzymes can vary between species and should be a consideration in data interpretation.[4]
-
Gastrointestinal Tract Physiology: As this compound is orally administered, similarities in gastrointestinal pH, transit time, and absorptive processes are important factors.
-
Size and Blood Volume: The size of the animal dictates the feasibility of serial blood sampling required for detailed pharmacokinetic profiling.
Data Presentation: Comparative Pharmacokinetics
Quantitative pharmacokinetic data from studies in various animal models are summarized below. These parameters are crucial for inter-species comparison and for the extrapolation of preclinical data to predict human pharmacokinetics.
Table 1: Pharmacokinetic Parameters of this compound in Different Species Following Intravenous Administration
| Parameter | Mouse | Rat | Dog | Human |
| Dose (mg/kg) | 2.5 | 2.5 | 2.5 | N/A |
| Terminal Half-life (t½) (h) | < 2 | < 2 | < 2 | 3-4 (immediate release) |
| Plasma Clearance (CL) | High | High | High | High (36-52 L/h) |
| Volume of Distribution (Vd) | > Total Body Water | > Total Body Water | > Total Body Water | High (165-276 L) |
Data compiled from qualitative descriptions in cited literature.[1][3][4][5] Specific numerical values for Cmax and AUC for IV administration in these preclinical models were not available in a comparative table format in the searched literature.
Table 2: Pharmacokinetic Parameters of this compound in Different Species Following Oral Administration
| Parameter | Mouse | Rat | Dog | Human (Extended Release) |
| Dose (mg/kg) | > 4 | > 4 | > 4 | 7.5 mg & 15 mg (daily) |
| Terminal Half-life (t½) (h) | > than IV | > than IV | > than IV | 13-19 |
| Bioavailability (F%) | Well-absorbed | Well-absorbed | Well-absorbed | ~15-19% |
| Time to Peak Concentration (Tmax) (h) | N/A | N/A | N/A | ~7 |
Data compiled from qualitative descriptions and human clinical data.[1][2][3][4][5] Evidence of saturation of clearance is observed at doses greater than 4 mg/kg in animals.[4] Unchanged this compound is a minor component of fecal radioactivity, indicating good absorption.[4]
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor. These receptors are coupled to Gq proteins. Upon binding of acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this receptor, this compound prevents this signaling cascade, resulting in the relaxation of the bladder's detrusor muscle.[6][7][8]
Experimental Protocols
The following protocols provide a framework for conducting in vivo pharmacokinetic studies of this compound in rats. These can be adapted for other species with appropriate adjustments for body weight, dose, and blood sampling volumes.
Experimental Workflow Overview
The general workflow for a pharmacokinetic study involves animal preparation, drug administration, serial blood sampling, plasma processing, bioanalysis of this compound concentrations, and pharmacokinetic data analysis.
Protocol for Oral Administration in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound hydrobromide
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in purified water)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Animal Preparation:
-
Use adult male or female Sprague-Dawley or Wistar rats (body weight 200-250 g).
-
Acclimatize animals for at least 3-5 days before the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Formulation Preparation:
-
Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 1 mg/mL).[9]
-
Weigh the required amount of this compound and vehicle.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
-
Dosing:
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound suspension via oral gavage at the target dose (e.g., 5 mg/kg).
-
The administration volume should typically not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Analysis:
-
Follow the protocol outlined in Section 5.4.
-
Protocol for Intravenous Administration in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration for the assessment of absolute bioavailability and clearance.
Materials:
-
This compound hydrobromide
-
Sterile vehicle for injection (e.g., 0.9% saline)
-
Syringes and needles (appropriate gauge for intravenous injection in rats)
-
Animal restrainer
Procedure:
-
Animal Preparation:
-
Use adult male or female rats as described for the oral study.
-
Fasting is not typically required for intravenous studies.
-
For ease of injection and to minimize stress, consider anesthetizing the animal or using a restrainer. For serial sampling, surgical implantation of a jugular vein catheter is recommended.
-
-
Formulation Preparation:
-
Prepare a sterile solution of this compound in 0.9% saline at the desired concentration (e.g., 0.5 mg/mL).[9]
-
Ensure complete dissolution of the compound. The solution can be sterile-filtered through a 0.22 µm filter.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at appropriate time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Follow the same blood collection procedure as for the oral study.
-
-
Sample Processing and Analysis:
-
Follow the protocol outlined in Section 5.4.
-
Protocol for Plasma Sample Preparation and Bioanalysis
Objective: To quantify the concentration of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Collected blood samples in anticoagulant tubes
-
Centrifuge
-
Pipettes and tips
-
Internal standard (e.g., this compound-d4)
-
Protein precipitation or liquid-liquid extraction solvent (e.g., acetonitrile or diethyl ether:dichloromethane (80:20, v/v))[12]
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
LC-MS/MS system
Procedure:
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To a 100 µL aliquot of plasma, add a known amount of the internal standard (this compound-d4).[12]
-
Add 1 mL of extraction solvent (diethyl ether:dichloromethane, 80:20, v/v).[12]
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-product ion transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd using appropriate software.
-
Conclusion
The use of well-characterized animal models and standardized protocols is essential for the reliable assessment of this compound pharmacokinetics. The data generated from these studies are critical for understanding the drug's disposition, for informing dose selection in clinical trials, and for ensuring the development of a safe and effective therapeutic agent. The protocols and data presented herein provide a comprehensive resource for researchers involved in the preclinical development of this compound and related compounds.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. M3 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of this compound in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Darifenacin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Darifenacin in human plasma. The method utilizes a stable isotope-labeled internal standard, (±)-Darifenacin-d4, to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) protocol, which yields clean extracts and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.025 to 10.384 ng/mL and is well-suited for pharmacokinetic studies.[1]
Introduction
This compound is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[3][5] The use of a stable isotope-labeled internal standard, such as (±)-Darifenacin-d4, is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the method.[2][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using (±)-Darifenacin-d4 as an internal standard with LC-MS/MS.[3]
Mechanism of Action
This compound selectively antagonizes the M3 muscarinic acetylcholine receptor, which is the primary subtype responsible for bladder muscle contractions.[2][6] By blocking this receptor, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to detrusor smooth muscle contraction.[2] This results in relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[6][7][8]
Figure 1: Simplified signaling pathway of this compound's antagonism of the M3 muscarinic receptor.
Experimental Protocols
Materials and Reagents
-
This compound Hydrobromide (Reference Standard)[3]
-
(±)-Darifenacin-d4 Hydrobromide (Internal Standard)[3]
-
Methanol (HPLC Grade)[1]
-
Acetonitrile (HPLC Grade)[1]
-
Formic Acid (AR Grade)[1]
-
Diethyl Ether (AR Grade)[1]
-
Dichloromethane (AR Grade)[1]
-
Ammonium Acetate (AR Grade)[3]
-
Milli-Q or HPLC grade water[3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Co., Agilent 1200 Series)[1][3]
-
Triple quadrupole mass spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) interface (e.g., API 3000, API 4000)[1][3]
-
Analytical column (e.g., C18, 4.6 x 75 mm, 3.5 µm or similar)[3]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and (±)-Darifenacin-d4 by dissolving the appropriate amount of each compound in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution (2500 ng/mL): Dilute the (±)-Darifenacin-d4 stock solution with the diluent solution to achieve a final concentration of 2500 ng/mL.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 400 µL of human plasma (blank, standard, or QC sample) into a pre-labeled tube.[1]
-
Add 50 µL of the 2500 ng/mL (±)-Darifenacin-d4 internal standard working solution to each tube (except for the blank matrix) and vortex.[1]
-
Add 2.5 mL of the extraction solution (Diethyl Ether: Dichloromethane, 80:20 v/v).[1]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.[1]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue with 300 µL of the mobile phase.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Shimadzu Co. or equivalent[3] |
| Column | C18, 4.6 x 75 mm, 3.5 µm[3] |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v)[4][9] |
| Flow Rate | 1.0 mL/min[4][9] |
| Column Temperature | 35 ± 2°C[3][4] |
| Autosampler Temp. | 5 ± 1°C[3][4] |
| Injection Volume | 10 µL[4] |
| Run Time | ~2.0 min[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | API 3000 or equivalent |
| Ionization Source | Turbo Ion Spray / ESI |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Ion Spray Voltage | 2500 V[4] |
| Temperature | 450°C[4] |
| Nebulizer Gas | 14 psi[4] |
| Curtain Gas | 11 psi[4] |
| Collision Gas (CAD) | 6 psi[4] |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | 427.3 | 147.1 / 147.3 | 62 V | 40 V |
| (±)-Darifenacin-d4 | 431.4 | 151.1 / 151.2 | 60 V | 50 V |
Note: These parameters may be instrument-dependent and should be optimized accordingly.[4]
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Concentration Range | 0.025 - 10.384 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Regression | Linear, weighted (1/x²) |
Table 5: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 0.075 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 4.500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 8.500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
(Data presented is representative of expected performance based on similar validated methods)
Table 6: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| This compound | > 75 | Minimal |
| (±)-Darifenacin-d4 | > 75 | Minimal |
(The use of a stable isotope-labeled internal standard effectively compensates for matrix effects)[2]
Figure 3: Logical workflow for LC-MS/MS method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma.[1] The use of (±)-Darifenacin-d4 as an internal standard ensures accuracy, and the simple liquid-liquid extraction procedure allows for a high sample throughput.[1] This method is well-suited for pharmacokinetic applications in clinical research and bioequivalence studies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. [PDF] Method Development and Validation of this compound in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
Application Note and Protocols for the Synthesis and Purification of Darifenacin Impurities for Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product.[1][3] Regulatory agencies, such as the International Conference on Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[1][4] This application note provides detailed protocols for the synthesis and purification of known this compound impurities to serve as reference standards for analytical method development, validation, and routine quality control.
Identified Impurities
During the process development and stability studies of this compound, several process-related and degradation impurities have been identified.[1][5] This document focuses on the following key impurities:
-
This compound Acid: A potential process-related impurity.
-
This compound Desnitrile: A potential process-related impurity.[1][4]
-
This compound Vinyl Phenol: A potential process-related impurity.[1][4]
-
This compound Ether: A potential process-related impurity.[1][4]
-
Dimer Impurities: Process-related impurities that can form during synthesis.[6]
Synthesis of this compound Impurities
The following protocols describe the synthesis of a mixture of this compound impurities, which can then be separated and purified.
General Procedure for the Synthesis of a Mixture of this compound Acid, Desnitrile, Vinyl Phenol, and Ether Impurities [1][4]
This method involves the forced degradation of this compound freebase under harsh basic conditions to generate a mixture of impurities.
Materials and Reagents:
-
This compound freebase
-
Potassium hydroxide (KOH)
-
2-Butanol
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Dichloromethane
-
Water (deionized)
-
Sodium sulfate (Na2SO4), anhydrous
-
Sodium chloride (NaCl)
Equipment:
-
Round-bottom flask with a condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Silica gel for column chromatography
Protocol:
-
To a flask containing this compound freebase (15.0 g, 0.035 mol), add 2-Butanol (225.0 mL) and potassium hydroxide (98.6 g, 1.76 mol).
-
Stir the mixture at 20-30°C for 1 hour.
-
Heat the mixture to 100-105°C and maintain for 60 hours.
-
Cool the reaction mass to ambient temperature.
-
Stir the suspension for 1 hour at 25-30°C.
-
Quench the reaction by adding 150 mL of water, followed by layer separation.
-
Wash the organic layer with 2 x 150 mL of water and then with 50.0 mL of a 2.0% aqueous NaCl solution.
-
Extract the aqueous layers with 150 mL of ethyl acetate.
-
Combine the organic layers (2-Butanol and ethyl acetate), dry over anhydrous Na2SO4, and concentrate on a rotary evaporator at 60°C under reduced pressure.
-
The resulting residue will contain a mixture of this compound and its impurities.
Purification of this compound Impurities
The individual impurities from the synthesized mixture can be separated and purified using flash column chromatography.
Protocol: [1]
-
Pack a silica gel column.
-
Dissolve the crude residue obtained from the synthesis step in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate-hexanes and methanol-dichloromethane.
-
Use a 1:1 ratio of ethyl acetate-hexanes to elute specific impurities.
-
Subsequently, use methanol-dichloromethane in ratios of 10:0, 9:1, and 7:3 to separate the remaining impurities.
-
-
Collect the fractions and analyze them using a suitable analytical technique (e.g., HPLC, TLC) to identify the fractions containing the pure impurities.
-
Combine the pure fractions of each impurity and concentrate them to obtain the isolated reference standards.
Analytical Characterization
The synthesized and purified impurities should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated standards.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the impurities.[1][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the impurities.[1][6]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the impurity molecules.[1][6]
Quantitative Data Summary
The following table summarizes the key analytical data for the identified this compound impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Protonated Molecular Ion (m/z)[1] |
| This compound | C28H30N2O2 | 426.55 | 427 |
| This compound Acid | C28H29NO3 | 427.54 | 428 |
| This compound Desnitrile | C22H25N | 303.44 | 384 (as a different structural impurity) |
| This compound Vinyl Phenol | C28H29NO2 | 411.54 | 427 |
| This compound Ether | C32H38N2O3 | 502.66 | 501 |
| This compound Dimer | C37H39N2O3+ | 573.3 (protonated ion) | 573.3[6] |
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Synthesis and Purification of this compound Impurities
Caption: Workflow for the synthesis and purification of this compound impurities.
Diagram 2: Signaling Pathway of this compound's Mechanism of Action
Caption: this compound antagonizes the M3 muscarinic receptor, preventing bladder muscle contraction.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products that may arise during storage or administration.[8][9]
Typical Stress Conditions: [8][10]
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours. This compound shows significant degradation under acidic conditions.[8][10]
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours. No significant degradation is typically observed.[8]
-
Neutral Hydrolysis: Water at 80°C for 48 hours. No significant degradation is typically observed.[8]
-
Oxidative Stress: 3% H₂O₂ at room temperature for 4 hours. Significant degradation is observed under oxidative conditions.[8][10]
-
Thermal Degradation: 105°C for 48 hours. No significant degradation is typically observed.[8]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days. No significant degradation is typically observed.[8]
Conclusion
The synthesis and purification of this compound impurities are crucial for establishing reliable reference standards. These standards are indispensable for the development and validation of analytical methods to ensure the quality and safety of this compound drug products. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Dimer impurity identification in this compound hydrobromide. [wisdomlib.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification and structural elucidation of two process impurities and stress degradants in this compound hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of this compound Hydrobromide in Bulk Drugs [scirp.org]
Application Note and Protocol: Assessing Darifenacin's Inhibition of Carbachol-Induced Bladder Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often resulting from involuntary contractions of the detrusor smooth muscle.[1][2] The primary therapeutic strategy for OAB involves the use of antimuscarinic agents that block the action of acetylcholine on muscarinic receptors in the bladder.[3][4] Darifenacin is a potent and selective M3 muscarinic receptor antagonist, which makes it a key compound for both therapeutic use and research in bladder physiology.[1][4][5]
This document provides a detailed protocol for assessing the inhibitory effects of this compound on carbachol-induced contractions in isolated bladder tissue. Carbachol, a cholinergic agonist, is used to mimic the effect of acetylcholine and induce bladder muscle contraction, primarily through the activation of M3 muscarinic receptors.[6][7] This in vitro assay is a fundamental tool for characterizing the potency and mechanism of action of antimuscarinic drugs like this compound.
Signaling Pathways
Carbachol-Induced Contraction Signaling Pathway
Carbachol-induced contraction of the bladder detrusor muscle is predominantly mediated by the M3 muscarinic acetylcholine receptor (mAChR).[6][7][8] Although M2 receptors are more abundant in the bladder, M3 receptors are primarily responsible for initiating contraction.[9][10] The binding of carbachol to M3 receptors, which are Gq/11 protein-coupled, canonically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] However, studies suggest that the PLC-IP3 pathway plays a minor role in the contractile response.[6][9]
The primary mechanism for M3-mediated contraction involves the influx of extracellular calcium (Ca2+) through L-type calcium channels.[3][6] This influx of Ca2+, along with the activation of the RhoA/Rho kinase (ROCK) pathway, increases the sensitivity of the contractile apparatus to Ca2+ and leads to smooth muscle contraction.[6][11][12] M2 receptors, coupled to Gi proteins, may contribute to contraction by inhibiting adenylyl cyclase and opposing β-adrenoceptor-mediated relaxation.[3][7][13]
Experimental Protocols
Isolated Bladder Tissue Preparation
This protocol describes the preparation of isolated bladder strips for in vitro contractility studies.
Materials:
-
Urinary bladders (e.g., from human, pig, rat, or mouse)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Dissection microscope
-
Fine scissors and forceps
-
Surgical silk thread
Procedure:
-
Obtain fresh urinary bladders and immediately place them in ice-cold Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue from the bladder.
-
Cut the bladder open and gently rinse the luminal surface with Krebs-Henseleit solution.
-
Dissect longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide).
-
Tie a surgical silk thread to each end of the muscle strip.
Organ Bath Assay for Contractility Measurement
This protocol details the procedure for measuring carbachol-induced contractions and their inhibition by this compound in an organ bath system.
Materials:
-
Isolated bladder tissue strips
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Carbachol stock solution
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Mount the prepared bladder strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply an initial resting tension to the strips (e.g., 1 g for rat bladder) and allow them to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[14]
-
Wash the tissues and allow them to return to baseline tension.
-
Control Curve: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath in a stepwise manner (e.g., 10 nM to 300 µM).[15] Record the contractile response at each concentration.
-
Wash the tissues extensively until the baseline tension is restored.
-
Inhibition Assay: Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).[15][16]
-
In the presence of this compound, generate a second cumulative concentration-response curve for carbachol.
-
Repeat steps 7 and 8 for different concentrations of this compound.
Data Presentation
The inhibitory effect of this compound is quantified by determining its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
| Antagonist | Agonist | Tissue | pA2 Value | Reference |
| This compound | Carbachol | Human Detrusor | 9.34 | [14] |
| Atropine | Carbachol | Human Detrusor | 9.26 | [14] |
| Oxybutynin | Carbachol | Human Detrusor | 7.74 | [14] |
| Propiverine | Carbachol | Human Detrusor | 7.68 | [14] |
| This compound | Carbachol | Rat Bladder | 8.5 ± 0.1 | [15] |
Recent studies have also shown that this compound can reduce the maximum contractile response to carbachol, suggesting a non-competitive antagonism in some contexts.[2][17]
| Tissue | This compound Concentration | Reduction in Max Carbachol Contraction | Reference |
| Adult Porcine Detrusor | 100 nM | 46% | [2][17] |
| Adult Porcine Urothelium & Lamina Propria | 100 nM | 49% | [17][18] |
| Juvenile Porcine Detrusor | 10 µM | 50% | [17] |
Conclusion
The protocol described provides a robust and reproducible method for assessing the inhibitory effects of this compound on carbachol-induced bladder contractions. This assay is crucial for understanding the pharmacological profile of this compound and other antimuscarinic agents. The data clearly demonstrates that this compound is a highly potent antagonist at the M3 muscarinic receptor in the bladder, supporting its clinical use in the treatment of overactive bladder.[14] Furthermore, evidence suggests that this compound may have additional non-muscarinic effects that contribute to its therapeutic action.[2][17][18]
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. urotoday.com [urotoday.com]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. drugs.com [drugs.com]
- 6. Signal transduction underlying carbachol-induced contraction of human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
- 8. Nerve-released acetylcholine contracts urinary bladder smooth muscle by inducing action potentials independently of IP3-mediated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Signal transduction underlying carbachol-induced contraction of rat urinary bladder. II. Protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological effects of this compound on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICS 2024 Abstract #742 Could this compound inhibit contractions in the urinary bladder through mechanisms other than its interaction with muscarinic receptors? [ics.org]
Application Notes and Protocols for the Quantification of Darifenacin using Deuterated Darifenacin as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a selective M3 muscarinic receptor antagonist primarily used in the treatment of overactive bladder.[1][2] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[3] The use of a stable isotope-labeled internal standard (IS), such as deuterated this compound (this compound-d4), is considered the gold standard in quantitative bioanalysis.[1][4][5] This is because the physicochemical properties of a stable isotope-labeled IS are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and procedural variability.[1][6][7]
These application notes provide detailed protocols for the quantification of this compound in human plasma using this compound-d4 as an internal standard, along with relevant quantitative data and visualizations of the experimental workflow and the signaling pathway of this compound.
Signaling Pathway of this compound
This compound functions by competitively antagonizing the M3 muscarinic acetylcholine receptor.[3][4] In the urinary bladder, acetylcholine binding to M3 receptors on detrusor muscle cells initiates a signaling cascade that leads to muscle contraction.[3][4] this compound blocks this binding, leading to the relaxation of the detrusor muscle, which helps to alleviate the symptoms of overactive bladder.[2][3] The activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, resulting in smooth muscle contraction.[1][4]
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of this compound in human plasma.
Materials and Reagents
-
Analytes: this compound Hydrobromide, (±)-Darifenacin-d4 Hydrobromide[8]
-
Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (AR Grade), Diethyl Ether (AR Grade), Dichloromethane (AR Grade), Milli-Q Water[8]
-
Biological Matrix: K2EDTA Human Plasma[8]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and (±)-darifenacin-d4 by dissolving the appropriate amount of each compound in methanol.[5][8]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[5][8]
-
Internal Standard (IS) Working Solution (2500 ng/mL): Dilute the (±)-darifenacin-d4 stock solution with the diluent solution to achieve a final concentration of 2500 ng/mL.[8]
Sample Preparation (Liquid-Liquid Extraction)
-
Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[3]
-
Aliquot 400 µL of human plasma (blank, standard, or QC sample) into a pre-labeled tube.[5][8]
-
Add 50 µL of the 2500 ng/mL (±)-darifenacin-d4 internal standard working solution to each tube and vortex briefly.[8]
-
Add 2.0 mL to 2.5 mL of the extraction solution (Diethyl Ether: Dichloromethane, 80:20 v/v).[2][5][8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1][3][8]
-
Reconstitute the dried residue with 200-300 µL of the mobile phase.[1][3][8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system[5][8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo Ion Spray or Electrospray Ionization (ESI) source.[1][8][9]
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax, SB C18, 4.6 x 75mm, 3.5 µm | CC 150 x 4.6 NUCLEOSIL 100-5 NH2 |
| Mobile Phase | 10 mM Ammonium Acetate Buffer (pH 5) and Methanol (10:90, v/v)[10] | Acetonitrile: Milli-Q Water: Formic Acid (90:10:0.1 v/v/v) |
| Flow Rate | - | 1.200 mL/min with split (1:2) |
| Column Temperature | - | 35±2°C |
| Autosampler Temp. | - | 5±1ºC |
| Ionization Mode | Positive Ion Mode[9] | Positive Ion Mode[9] |
| MRM Transitions | This compound: m/z 427.3 → 147.3[10]This compound-d4: m/z 431.4 → 151.2[10] | This compound: m/z 427.30 → 147.10This compound-d4: m/z 431.40 → 151.10 |
| Entrance Potential | - | 10.00 V |
| Cell Exit Potential | - | 10.00 V |
Quantitative Data Summary
The described method has been validated and demonstrates excellent performance for the quantification of this compound in human plasma.
| Validation Parameter | Result |
| Linearity Range | 0.025 - 10.384 ng/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.99[8] |
| Limit of Quantitation (LOQ) | 0.025 ng/mL |
| Intra-day Precision (%CV) | 0.84 - 2.69% |
| Inter-day Precision (%CV) | 2.01 - 7.47% |
| Intra-day Accuracy | 94.79 - 108.00% |
| Inter-day Accuracy | 94.63 - 102.61% |
| Extraction Recovery | 90.94 - 109.89% |
Experimental Workflow
The overall workflow for the bioanalysis of this compound in plasma samples is depicted in the following diagram.
Conclusion
The use of deuterated this compound (this compound-d4) as an internal standard provides a robust, accurate, and precise method for the quantification of this compound in biological matrices by LC-MS/MS.[1][8] The detailed protocols and performance characteristics presented in these application notes serve as a valuable resource for laboratories implementing this assay for pharmacokinetic studies and other clinical research applications.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Method Development and Validation of this compound in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
Application of Darifenacin in Studying Muscarinic Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2] Its high affinity and selectivity for the M3 subtype make it an invaluable pharmacological tool for elucidating the role of this receptor in various physiological and pathophysiological processes.[3][4] Developed for the treatment of overactive bladder (OAB), this compound's clinical efficacy stems from its ability to inhibit M3R-mediated detrusor muscle contraction.[1][2] In a research context, its utility extends to the investigation of M3R signaling pathways, the characterization of other muscarinic ligands, and the exploration of M3R function in tissues beyond the urinary bladder, such as the gastrointestinal tract and salivary glands.[5][6]
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[7][8] Upon activation by acetylcholine, the M3R initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] This cascade ultimately results in an increase in intracellular calcium concentrations and smooth muscle contraction.[9] this compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3R, thereby inhibiting these downstream effects.[10]
This compound exhibits significantly greater affinity for the M3 receptor compared to the other four muscarinic receptor subtypes (M1, M2, M4, and M5).[3][4] This selectivity allows researchers to dissect M3R-specific functions from those mediated by other muscarinic subtypes, which is particularly crucial given the widespread expression and diverse roles of these receptors throughout the body.[7] For instance, its lower affinity for M1 and M2 receptors suggests a reduced potential for centrally-mediated cognitive side effects or cardiac effects, respectively, a characteristic that is beneficial in both clinical and research settings.[3][11]
Data Presentation
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other commonly used muscarinic antagonists. This quantitative data is essential for designing experiments and interpreting results.
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists for Human Recombinant Muscarinic Receptor Subtypes
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference(s) |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [12] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | [12] |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | [12] |
| Trospium | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) | [12] |
| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) | [12] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Ratios of Muscarinic Antagonists for the M3 Receptor
| Compound | M3/M1 Selectivity | M3/M2 Selectivity | M3/M4 Selectivity | M3/M5 Selectivity | Reference(s) |
| This compound | 7.9 | 50.1 | 63.1 | 12.6 | [12] |
| Oxybutynin | 1.6 | 12.6 | 7.9 | 31.6 | [12] |
| Tolterodine | 0.5 | 3.2 | 6.3 | 6.3 | [12] |
| Trospium | 1.6 | 1.3 | 2.0 | 5.0 | [12] |
| Propiverine | 0.6 | 10.0 | 2.5 | 0.8 | [12] |
Selectivity is expressed as the ratio of Ki values (Ki for subtype / Ki for M3).
Table 3: Functional Antagonist Potencies (pA2) in Guinea Pig Smooth Muscle Preparations
| Compound | Ileum (M3) | Trachea (M3) | Bladder (M3) | Atria (M2) | Reference(s) |
| This compound | 8.7 - 9.4 | 8.8 | 8.7 - 9.34 | 7.48 | [6][13] |
| Atropine | 8.9 - 9.2 | 9.1 | 9.26 | 8.4 | [13] |
| Oxybutynin | 7.7 - 8.1 | 7.9 | 7.74 | 7.3 | [13] |
| Tolterodine | 7.8 - 8.2 | 8.0 | - | 7.6 | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Radioligand Binding Assay
This assay measures the competitive binding of this compound to muscarinic receptors.
1. Materials and Reagents:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1-M5).[14]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[14]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine (1 µM).[12]
-
Assay Buffer: 20 mM HEPES, pH 7.4.[12]
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-NMS (at a concentration near its Kd).
-
100 µL of cell membrane preparation (50-100 µg protein/well).
-
-
Incubate at 20°C for 60 minutes to reach equilibrium.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[12]
Protocol 2: Functional Organ Bath Assay (Bladder Smooth Muscle Contraction)
This protocol assesses the functional antagonism of this compound on agonist-induced smooth muscle contraction.
1. Materials and Reagents:
-
Human or animal (e.g., guinea pig, rat) urinary bladder tissue.[13][15]
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.[15]
-
Carbachol (muscarinic agonist).[13]
-
This compound hydrochloride.
-
Organ bath setup with isometric force transducers.
2. Procedure:
-
Dissect bladder detrusor muscle into strips (e.g., 2-3 mm wide and 5-7 mm long).[15]
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 g.[15]
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[15]
-
Perform a cumulative concentration-response curve to carbachol to establish a baseline.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a single concentration of this compound (or vehicle) for a predetermined time (e.g., 30-60 minutes).[16]
-
Repeat the cumulative concentration-response curve to carbachol in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound for Schild analysis.
3. Data Analysis:
-
Measure the contractile response to carbachol as a percentage of the maximum response.
-
Plot the log concentration of carbachol against the response to generate concentration-response curves.
-
For Schild analysis, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of this compound) for each concentration of this compound.[17]
-
Plot the log (dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression is the pA2 value.[18]
Protocol 3: Phosphoinositide Turnover Assay
This assay measures the ability of this compound to inhibit M3R-mediated second messenger production.
1. Materials and Reagents:
-
CHO or HEK cells stably expressing the human M3 muscarinic receptor.[19]
-
[³H]-myo-inositol.
-
Agonist: Carbachol.[19]
-
Antagonist: this compound.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
2. Procedure:
-
Seed M3R-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with this compound or vehicle for 15-30 minutes in a buffer containing LiCl.
-
Stimulate the cells with carbachol for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates ([³H]-IPs) from free [³H]-inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Elute the [³H]-IPs and measure radioactivity by liquid scintillation counting.
3. Data Analysis:
-
Express the accumulation of [³H]-IPs as a percentage of the maximum response to carbachol.
-
Plot the response against the log concentration of carbachol in the presence and absence of different concentrations of this compound.
-
Determine the IC50 of this compound for the inhibition of carbachol-stimulated [³H]-IP accumulation.
Mandatory Visualization
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's M3 Selectivity
Caption: this compound's selectivity for the M3 receptor and its therapeutic implications.
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 11. Pharmacodynamic effects of this compound, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. Pharmacological effects of this compound on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dmt.dk [dmt.dk]
- 16. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of this compound [frontiersin.org]
- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Darifenacin In Vitro
For researchers, scientists, and drug development professionals, the low aqueous solubility of Darifenacin can present significant challenges during in vitro experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound, as a free base, is practically insoluble in water, with a reported solubility of approximately 0.000298 mg/mL.[1] The hydrobromide salt of this compound is slightly soluble in water and sparingly soluble in aqueous buffers.[1][2] Its solubility is influenced by the pH of the medium.
Q2: In which organic solvents can I dissolve this compound hydrobromide?
A2: this compound hydrobromide is soluble in several organic solvents. Preparing a concentrated stock solution in an appropriate organic solvent is a common first step for in vitro studies. The solubility in common laboratory solvents is summarized in the table below.
Q3: Why does my this compound solution precipitate when I add it to my aqueous assay buffer or cell culture medium?
A3: This is a common issue for hydrophobic compounds like this compound. Precipitation, often called "crashing out," occurs when a concentrated organic stock solution is diluted into an aqueous environment where the drug's solubility is much lower.[3] The organic solvent disperses in the aqueous medium, leaving the poorly soluble drug to agglomerate and precipitate.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3] However, the tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its effect on your specific cells.[2]
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock Solution
Cause: The concentration of this compound in the final aqueous medium exceeds its solubility limit. The method of addition can also lead to localized high concentrations, promoting precipitation.[3]
Solutions:
-
Decrease the Final Concentration: If your experimental design permits, using a lower final concentration of this compound is the most straightforward solution.[3]
-
Optimize the Addition Process:
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the full volume of the medium, perform an intermediate dilution in a smaller volume of pre-warmed medium.[3]
Issue 2: Inconsistent or Non-reproducible Experimental Results
Cause: This can be due to inconsistent dosing from a partially precipitated solution. If the compound is not fully dissolved, the actual concentration exposed to the cells or target molecules will vary between experiments.
Solutions:
-
Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is recommended not to store aqueous solutions for more than one day.[2] Prepare fresh working solutions for each experiment.
-
Visual Inspection: Before adding the medium to your cells or assay, hold it up to a light source to check for any signs of precipitation or cloudiness.[3]
-
Sonication: In some cases, brief sonication of the final diluted solution can help to break up small aggregates and improve dispersion. However, this should be done cautiously as it can generate heat and potentially affect the stability of the compound or other components in the assay.
Issue 3: Low Signal or Lack of Dose-Response in Biological Assays
Cause: The actual concentration of solubilized this compound may be much lower than the nominal concentration due to precipitation. The precipitated drug is not available to interact with the biological target.
Solutions:
-
Employ Solubilization Techniques: If simple dilution of a DMSO stock is not sufficient, consider using solubilizing agents or advanced formulation strategies as detailed in the "Experimental Protocols" section below.
-
Verify Drug Concentration: After preparing your working solution, centrifuge it at high speed to pellet any precipitate. Then, measure the concentration of this compound in the supernatant using a validated analytical method like HPLC to determine the actual soluble concentration.
Data Presentation
Table 1: Solubility of this compound Hydrobromide in Various Solvents
| Solvent/System | Solubility | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2 - 117 mg/mL[1][2][4] | ~3.94 - 230.56 | Use fresh, anhydrous DMSO as it is moisture-absorbing, which can reduce solubility. The wide range may be due to differences in purity or hydration state.[2][4] |
| Dimethylformamide (DMF) | ~3 mg/mL[1] | ~5.91 | Purge the solvent with an inert gas before use.[2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1][2] | ~0.98 | A method to achieve a higher concentration in an aqueous buffer system.[2] |
| Ethanol | ~0.3 mg/mL[1] | ~0.59 | Some sources report it as insoluble, indicating very low solubility.[2] |
| Water | Insoluble/Slightly Soluble[2][4] | - | This compound base is practically insoluble. The hydrobromide salt is slightly soluble.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound hydrobromide in DMSO.
Materials:
-
This compound hydrobromide (MW: 507.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound hydrobromide to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound hydrobromide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg.[2]
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (1 mL for a 10 mM solution from 5.07 mg). Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but ensure the vial is tightly capped.[2]
-
Sterilization (Optional): If required for your cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol describes a general method for preparing this compound inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
This compound hydrobromide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1).
-
Mixing: Accurately weigh the required amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of ethanol to the powder mixture to form a paste-like consistency. Knead the mixture for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Sieving: Gently grind the dried complex and pass it through a sieve to obtain a fine powder.
-
Solubilization for In Vitro Use: The resulting powder can be dissolved directly in your aqueous assay buffer. The solubility of the complex will be significantly higher than that of the drug alone.
Protocol 3: Preparation of this compound Hydrobromide Nanoparticles (Solvent/Anti-Solvent Precipitation)
This method can be used to prepare this compound nanoparticles to improve its dissolution rate and solubility.
Materials:
-
This compound hydrobromide
-
Methanol (or another suitable water-miscible solvent)
-
Stabilizer solution (e.g., an aqueous solution of a polymer like Eudragit RS or a surfactant)
-
Magnetic stirrer
-
Sonicator
Procedure:
-
Solvent Phase: Dissolve a specific amount of this compound hydrobromide in a water-miscible solvent like methanol.[5]
-
Anti-Solvent Phase: Prepare an aqueous solution containing a stabilizer.
-
Precipitation: While vigorously stirring the anti-solvent phase on a magnetic stirrer, add the this compound solution dropwise.[5] The rapid solvent mixing will cause the this compound to precipitate as nanoparticles.
-
Sonication: Sonicate the resulting nanosuspension for a defined period (e.g., 15 minutes) to ensure uniform particle size and prevent aggregation.[5]
-
Application in In Vitro Assays: The resulting nanosuspension can be further diluted in the appropriate assay buffer. It is crucial to ensure that the components of the nanosuspension (e.g., the stabilizer) do not interfere with the assay.
Mandatory Visualizations
Caption: A workflow diagram for preparing this compound working solutions.
Caption: How cyclodextrins enhance this compound's aqueous solubility.
References
Technical Support Center: Minimizing Variability in Bladder Smooth Muscle Contraction Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in bladder smooth muscle contraction assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in isolated bladder smooth muscle strip assays?
A1: Variability in bladder smooth muscle contraction assays can stem from three main areas: biological variability, procedural inconsistencies, and equipment-related issues. Biological factors include the age, sex, and health status of the tissue donor, as well as regional differences within the bladder itself (e.g., dome vs. trigone).[1][2][3] Procedural variability can arise from inconsistencies in tissue dissection and strip preparation, equilibration times, buffer composition and temperature, and drug administration techniques.[4][5][6] Equipment issues may include improper calibration of force transducers, electrical noise, and inconsistent temperature control in the organ bath.[7][8]
Q2: How does the orientation of the bladder muscle strip during mounting affect contractility results?
A2: The orientation of the muscle strip is critical as the detrusor smooth muscle bundles are interlaced to form a mesh-like structure.[4] For consistent results, it is recommended to cut longitudinal strips from the bladder body, avoiding the trigone and bladder neck unless those are the specific regions of interest. Maintaining a consistent orientation for all strips within an experiment is crucial for reducing variability.
Q3: What is the optimal temperature and pH for maintaining viable bladder smooth muscle strips in vitro?
A3: The generally accepted optimal temperature for in vitro bladder smooth muscle experiments is 37°C to mimic physiological conditions.[4][6] The pH of the physiological salt solution should be maintained at approximately 7.4.[9] This is typically achieved by continuously bubbling the solution with carbogen, a mixture of 95% O2 and 5% CO2.[3] Deviations from these parameters can significantly impact muscle contractility and viability. For instance, cooling has been shown to induce myogenic contractions.[10]
Q4: My bladder strips are showing high levels of spontaneous contractile activity. What could be the cause and how can I reduce it?
A4: Spontaneous contractions are an intrinsic property of bladder smooth muscle and can be influenced by several factors.[1][11][12] The presence of the urothelium can enhance spontaneous activity.[11] If the experimental design allows, carefully removing the mucosal layer can help reduce this activity.[2][13] Additionally, ensuring a stable and optimal physiological environment (temperature, pH, oxygenation) is critical. Some studies suggest that certain β3-adrenoceptor agonists can reduce spontaneous contractions.[14]
Q5: How should I normalize my contraction data to account for differences in tissue strip size?
A5: Normalizing contraction force is essential for comparing data between different tissue strips. Common methods include normalizing to the tissue's wet weight or its cross-sectional area.[15] To calculate the cross-sectional area, you will need to measure the length and wet weight of the tissue strip. Another approach is to express responses as a percentage of the maximal contraction induced by a reference agonist, such as a high concentration of potassium chloride (KCl).[16]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Contractions in Response to Agonists
| Potential Cause | Troubleshooting Step |
| Tissue Viability | Ensure the physiological salt solution is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[3][4] Minimize the time between tissue harvesting and mounting in the organ bath. |
| Improper Strip Preparation | Ensure muscle strips are of a consistent size (e.g., 2-3 mm wide and 5-7 mm long).[17] Avoid overstretching the tissue during dissection and mounting. The presence of excess connective tissue can also impair contraction.[18] |
| Suboptimal Preload Tension | The initial tension applied to the muscle strip is critical. An inadequate preload will result in weaker contractions. The optimal preload should be determined empirically for your specific tissue and experimental setup, but a starting point is often around 1 gram.[5] |
| Agonist Degradation | Prepare fresh agonist solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Receptor Desensitization | Allow for adequate washout periods between agonist applications to prevent receptor desensitization. The duration of the washout will depend on the specific agonist and its receptor kinetics. |
Issue 2: High Variability Between Replicate Tissue Strips
| Potential Cause | Troubleshooting Step |
| Inconsistent Tissue Dissection | Standardize the location from which the bladder strips are taken (e.g., always from the bladder dome). Ensure all strips are cut to the same approximate dimensions and orientation.[18] |
| Variable Equilibration Time | Adhere to a consistent and adequate equilibration period (typically 45-60 minutes) for all tissue strips before starting the experiment.[19] |
| Inconsistent Drug Addition | Use calibrated pipettes for accurate drug administration. Ensure rapid and consistent mixing of the drug in the organ bath. |
| Presence of Urothelium | For studies focusing purely on smooth muscle contractility, carefully remove the mucosal layer, as it can release factors that modulate contractility.[13] |
| Biological Variation | Whenever possible, use tissues from animals of the same age and sex. If using human tissue, record and consider patient demographics and clinical history in the analysis.[2][3] |
Issue 3: Artifacts in the Force Transducer Recordings
| Potential Cause | Troubleshooting Step |
| Electrical Noise | Ensure all equipment is properly grounded. Keep cables from the force transducer away from power cords and other sources of electrical interference. |
| Bubbles Interfering with Tissue | Check that the carbogen bubbles are not directly hitting the tissue strip, which can cause mechanical artifacts in the recording. Adjust the position of the gas inlet if necessary. |
| Transducer Drift | Allow the force transducer to warm up and stabilize before calibration and the start of the experiment. Re-zero the baseline periodically if significant drift is observed. |
| Improper Calibration | Calibrate the force transducer with known weights before each experiment to ensure accurate force measurements. |
Experimental Protocols
Standard Protocol for Carbachol Concentration-Response Curve
This protocol outlines a standardized method for generating a cumulative concentration-response curve for the muscarinic agonist carbachol in isolated bladder smooth muscle strips.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Immediately excise the bladder and place it in cold, oxygenated physiological salt solution (see Table 1 for composition).
-
Carefully remove any adhering fat and connective tissue.
-
Cut the bladder open longitudinally from the dome to the neck.
-
If the experimental design requires it, remove the urothelial mucosa by gentle dissection.
-
Cut longitudinal smooth muscle strips of approximately 2 mm in width and 5-7 mm in length from the bladder body.
-
-
Mounting and Equilibration:
-
Mount the tissue strips in an organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[3][4]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial preload tension of approximately 1 gram and allow the tissue to equilibrate for at least 45-60 minutes.[5][19] During this period, replace the bath solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to check for viability and to obtain a reference maximum contraction.[19]
-
Wash the tissue with fresh physiological salt solution and allow it to return to baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add carbachol to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).
-
Allow the response to each concentration to reach a stable plateau before adding the next, higher concentration.
-
Continue adding increasing concentrations of carbachol until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the peak tension developed at each carbachol concentration.
-
Normalize the data, for example, by expressing it as a percentage of the maximal KCl-induced contraction.
-
Plot the normalized response against the logarithm of the carbachol concentration to generate a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Composition of Physiological Salt Solutions
| Component | Krebs-Henseleit Solution (mM) | Tyrode's Solution (mM) |
| NaCl | 118.4 | 137 |
| KCl | 4.7 | 2.7 |
| CaCl2 | 2.5 | 1.8 |
| MgSO4 | 1.2 | 1.0 |
| KH2PO4 | 1.2 | 0.4 |
| NaHCO3 | 25.0 | 11.9 |
| Glucose | 11.7 | 5.6 |
Note: The choice between Krebs-Henseleit and Tyrode's solution can depend on the specific experimental goals, as differences in buffering capacity can affect results.[20]
Table 2: Key Experimental Parameters for Minimizing Variability
| Parameter | Recommended Value | Potential Impact of Deviation |
| Temperature | 37°C | Altered enzyme kinetics and muscle contractility; cooling can induce contractions.[6][10] |
| pH | 7.4 | Changes in protein conformation and ion channel function, affecting contractility.[9] |
| Oxygenation | 95% O2 / 5% CO2 | Hypoxia can impair tissue viability and contractile function. |
| Equilibration Time | 45-60 minutes | Insufficient equilibration can lead to unstable baselines and inconsistent responses.[19] |
| Preload Tension | ~1 gram (to be optimized) | Suboptimal tension will result in reduced contractile force.[5] |
Visualizations
Caption: Experimental workflow for bladder smooth muscle contraction assays.
Caption: Key factors contributing to experimental variability.
Caption: Simplified signaling pathway for muscarinic-induced contraction.
References
- 1. Spontaneous Activity and the Urinary Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mild heating and reduction of bladder spontaneous contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.bhnco.com [info.bhnco.com]
- 8. Artifacts in Urodynamic Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cooling-induced bladder contraction: studies on isolated detrusor muscle preparations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the origins and relevance of spontaneous bladder contractions? ICI-RS 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the origins and relevance of spontaneous bladder contractions? ICI-RS 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ex vivo bladder model with detrusor smooth muscle removed to analyse biologically active mediators released from the suburothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. JCI Insight - Deletion of neuropilin 2 enhances detrusor contractility following bladder outlet obstruction [insight.jci.org]
- 18. Effect of strip length on the contractile dysfunction of bladder smooth muscle after partial outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Contractility of Isolated Caprine Detrusor by the Calcium Channel Blocker Cilnidipine and Reversal by Calcium Channel Openers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differences in electrophysiological and contractile properties of mammalian cardiac tissues bathed in bicarbonate - and HEPES-buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in bioanalytical assays for Darifenacin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalytical analysis of Darifenacin. The information is intended for researchers, scientists, and drug development professionals to help identify, assess, and mitigate issues encountered during method development and validation.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that users may encounter during the bioanalysis of this compound.
Question: My results for this compound show poor accuracy and precision. Could this be due to matrix effects?
Answer: Yes, poor accuracy and precision are common indicators of unmanaged matrix effects.[1] Matrix effects, which are the alteration of ionization efficiency by co-eluting components from the sample matrix, can lead to either ion suppression or enhancement.[1][2][3] This phenomenon can cause significant errors in the quantification of this compound, thereby affecting the accuracy and precision of the assay.[1] Endogenous components, such as phospholipids, are a primary cause of these interferences in bioanalysis.[1][4]
Question: How can I determine if I am experiencing ion suppression or enhancement in my this compound assay?
Answer: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate ion suppression, whereas rises suggest ion enhancement.[5][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method used for validation.[5] It involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the same analyte in a neat solution (Set B). The matrix factor (MF) is calculated as the ratio of the peak response in the presence of matrix to the peak response in its absence.
Question: I'm experiencing low and variable recovery for this compound. What are the likely causes and solutions?
Answer: Low and variable recovery during sample preparation can be attributed to several factors. Here are common causes and troubleshooting steps:
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. For this compound, a mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v) has proven effective.[5][7] If recovery is poor, you can experiment with solvents of different polarities.[5]
-
Incorrect pH of Aqueous Phase: this compound is a basic drug. Adjusting the pH of the plasma sample to be more basic before extraction can significantly improve its partitioning into the organic solvent and increase recovery.[5][8]
-
Inadequate Mixing: Ensure thorough vortexing for a sufficient duration (e.g., 5-10 minutes) to allow for complete partitioning of this compound from the aqueous plasma into the organic solvent.[5][9]
-
Incomplete Phase Separation: Ensure complete separation of the organic and aqueous layers by centrifugation before transferring the organic supernatant.[5]
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica backbone of the analytical column.[5]
-
Solutions:
-
Mobile Phase Additives: Add a small amount of a basic modifier like formic acid to the mobile phase to protonate the silanol groups and reduce secondary interactions.[10]
-
Column Choice: Use a column with high-purity silica and effective end-capping. Alternatively, consider a different stationary phase to minimize these interactions.[5]
-
Column Contamination: Flush the column with a strong solvent wash to remove any strongly retained matrix components that might be causing the issue.[5][11]
-
Metal Interactions: In some cases, interactions with the metal surfaces of the HPLC column can cause peak tailing and ion suppression. Using a metal-free column could be a potential solution.[12]
-
Quantitative Data Summary
The following tables summarize key performance parameters from validated bioanalytical methods for this compound.
Table 1: Bioanalytical Method Performance for this compound in Human Plasma
| Parameter | Method 1 | Method 2 | Acceptance Criteria (ICH M10) | Reference |
| Linearity Range (ng/mL) | 0.025 - 10.384 | 0.025 - 10.386 | - | [13] |
| Correlation Coefficient (r²) | >0.99 | ≥ 0.99 | ≥ 0.99 | [10] |
| LLOQ (ng/mL) | 0.025 | 0.025 | Analyte response ≥ 5x blank response | [5][10] |
| Intra-day Precision (%CV) | 0.84 - 2.69 | 7.75 (at LLOQ) | ≤15% (≤20% at LLOQ) | [10] |
| Inter-day Precision (%CV) | 2.01 - 7.47 | - | ≤15% (≤20% at LLOQ) | [10] |
| Intra-day Accuracy (%) | 94.79 - 108.00 | 106.67 (at LLOQ) | Within ±15% (±20% at LLOQ) | [10] |
| Inter-day Accuracy (%) | 94.63 - 102.61 | - | Within ±15% (±20% at LLOQ) | [10] |
Table 2: Reported Recovery and Matrix Effect for this compound
| Sample Preparation | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | This compound | 90.94 - 109.89 | -0.56 to 0.83 | |
| Liquid-Liquid Extraction | This compound-d4 (IS) | - | - |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on established methods for the extraction of this compound from a biological matrix.[5][7]
-
Sample Aliquoting: Transfer 400 µL of human plasma (calibration standard, QC, or unknown sample) into a clean centrifuge tube.[5][7]
-
Internal Standard Addition: Add 50 µL of the this compound-d4 internal standard working solution (e.g., 2.5 µg/mL) to the plasma sample.[5][7]
-
Mixing: Briefly vortex the sample to ensure thorough mixing.[5]
-
Extraction Solvent Addition: Add 2.0 mL of the extraction solvent mixture (diethyl ether:dichloromethane, 80:20, v/v).[5][7]
-
Extraction: Vortex the mixture vigorously for 10 minutes to facilitate the transfer of the analyte to the organic phase.[5]
-
Centrifugation: Centrifuge the sample at 4000-4500 rpm for 5 minutes to achieve complete phase separation.[5][7]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding any contamination from the aqueous layer.[5]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5][7]
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[5][7]
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[5][7]
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to quantify the matrix effect.[5]
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Extracted Matrix): Extract six different lots of blank plasma using the validated extraction procedure (Protocol 1). After the evaporation step, reconstitute the residue with a known concentration of this compound and its internal standard (e.g., at low and high QC levels).
-
Set B (Analyte in Neat Solution): Prepare solutions of this compound and its internal standard in the reconstitution solvent at the same concentrations as in Set A.[5]
-
Set C (Extracted Matrix): Extract six different lots of blank plasma and reconstitute with the reconstitution solvent (without analyte or IS). This set is used to confirm selectivity.
-
-
Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set A) / (Mean peak area of analyte in Set B)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Mean analyte/IS peak area ratio in Set A) / (Mean analyte/IS peak area ratio in Set B)
-
-
% Matrix Effect:
-
% Matrix Effect = (1 - MF) * 100
-
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of plasma should not exceed 15%.[10]
-
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A step-by-step diagram of the liquid-liquid extraction protocol.
Caption: this compound's mechanism of action via the M3 receptor signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis? A1: Matrix effect is the influence of co-eluting, endogenous or exogenous components of a sample on the ionization of the target analyte in a mass spectrometer.[1][2] This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement), which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: What are the primary causes of matrix effects when analyzing this compound in plasma? A2: The primary causes are endogenous substances from the biological matrix.[2] Phospholipids are a major contributor to matrix effects in plasma samples due to their high abundance and their tendency to co-extract with analytes during sample preparation.[1][4][14] Other sources can include salts, proteins, metabolites, and dosing agents.[1][2]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d4 recommended? A3: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[7] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][9] This allows it to effectively compensate for variability during sample preparation and analysis, leading to higher accuracy and precision.[5][7][15]
Q4: What are the typical LC-MS/MS parameters for this compound analysis? A4: this compound is typically analyzed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).[5][10] Detection is performed using Multiple Reaction Monitoring (MRM). A common MRM transition for this compound is m/z 427.3 → 147.3, and for its stable isotope-labeled internal standard (this compound-d4), the transition is m/z 431.4 → 151.2.[5]
Q5: What are the most effective strategies to mitigate matrix effects for this compound? A5: A multi-faceted approach is often best:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or optimize the Liquid-Liquid Extraction (LLE) to more effectively remove interfering components like phospholipids.[5][8][16]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve baseline separation between this compound and the matrix components causing interference.[5][16]
-
Use a SIL-IS: As mentioned, using a stable isotope-labeled internal standard like this compound-d4 is the most effective way to compensate for matrix effects that cannot be eliminated through other means.[5][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact, though this may compromise the Lower Limit of Quantification (LLOQ).[5]
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Improving the yield and purity of Darifenacin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Darifenacin synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low overall yield of this compound base.
-
Question: My this compound synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors throughout the process. Here are some common causes and troubleshooting steps:
-
Incomplete N-alkylation: The key bond-forming step, the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran, may be inefficient.
-
Solution: Ensure the base used, such as potassium carbonate, is anhydrous and used in sufficient excess. The reaction solvent, typically acetonitrile, should also be anhydrous. Reaction temperature and time are critical; refluxing for an adequate duration (e.g., 2 hours) is necessary for completion.[1] Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Solution: Controlling the reaction temperature and stoichiometry is crucial. Slow, controlled addition of the alkylating agent can minimize the formation of dialkylated byproducts.[2]
-
-
Product Loss During Workup and Purification: this compound base can be lost during extraction and purification steps.
-
Solution: Optimize the extraction procedure by ensuring proper pH adjustment to maximize the recovery of the basic this compound into the organic phase. During crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery and minimize loss in the mother liquor.
-
-
Problem 2: High levels of process-related impurities.
-
Question: My final this compound product is contaminated with significant levels of process-related impurities. How can I identify and minimize them?
-
Answer: Several process-related impurities can arise during this compound synthesis. Common impurities and strategies to control them are outlined below.
Impurity Name Formation Conditions Prevention and Removal Strategies This compound Acid Hydrolysis of the amide group, often under harsh basic conditions during nitrile hydrolysis.[3][4] Use milder hydrolysis conditions (e.g., controlled temperature and reaction time). Can be removed by crystallization or column chromatography. This compound Desnitrile Incomplete hydrolysis of the nitrile precursor.[3][4] Ensure complete hydrolysis by optimizing reaction time and temperature. Monitor reaction progress by HPLC. Purification can be achieved through column chromatography. This compound Vinyl Phenol Elimination reaction under basic conditions.[3][4] Use a less hindered base or milder reaction conditions. Can be separated by column chromatography. This compound Ether Side reaction involving the solvent (e.g., 2-butanol) under strongly basic conditions.[3][4] Avoid high temperatures and prolonged reaction times in alcoholic solvents with strong bases. Purification via column chromatography is effective. Dimer Impurities Further alkylation of the this compound product.[4] Use a controlled stoichiometry of the alkylating agent. Slow addition of the alkylating agent can minimize this side reaction. These impurities can be challenging to remove and may require preparative HPLC. Oxidized this compound Oxidation of the tertiary amine.[5] Use high-quality starting materials with low levels of oxidizing impurities. Purification can be challenging, so prevention is key.
Problem 3: Difficulty in removing the R-isomer of this compound.
-
Question: I am struggling to achieve the desired chiral purity for my (S)-Darifenacin. How can I effectively remove the unwanted (R)-isomer?
-
Answer: Achieving high enantiomeric purity is critical for this compound. The most effective way to ensure high chiral purity is to use enantiomerically pure starting materials. If contamination with the (R)-isomer occurs, specialized chiral chromatography techniques are typically required for separation. A reported chiral HPLC method utilizes an immobilized cellulose-based chiral stationary phase (Chiralpak-IC) with a mobile phase of n-hexane:ethanol:diethylamine (50:50:0.3, v/v/v) to achieve good resolution between the enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound hydrobromide to >99.5% purity?
A1: Several methods can achieve high purity. A common and effective approach is recrystallization. One patented process describes dissolving crude this compound hydrobromide in a suitable first organic solvent like methanol at 60-70°C, treating with activated carbon to decolorize, filtering, and then adding a second organic solvent such as acetone to precipitate the pure product. This method can yield this compound hydrobromide with an HPLC purity of 99.7% or higher.[6] Another approach involves crystallization from an acetic acid/water mixture, which has also been shown to be effective.[7]
Q2: How can I monitor the progress of the N-alkylation reaction in this compound synthesis?
A2: The progress of the N-alkylation reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
TLC: This is a quick and simple method to qualitatively track the disappearance of the starting materials (the pyrrolidine derivative and the bromoethyl compound) and the appearance of the this compound product spot.
-
HPLC: This provides a more quantitative analysis, allowing you to determine the percentage conversion of reactants to the product and to detect the formation of any significant byproducts in the reaction mixture.
Q3: What are the optimal conditions for converting this compound free base to its hydrobromide salt?
A3: A common procedure involves dissolving the this compound free base in a suitable solvent like acetone. Then, an aqueous solution of hydrobromic acid (e.g., 48% HBr) is added to the solution at room temperature (20-30°C). The this compound hydrobromide salt will then precipitate out of the solution. The precipitated solid can be collected by filtration, washed with a cold solvent like acetone, and then dried.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound Base
This protocol is a general representation based on literature and patents.[1][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for about 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound base.
Protocol 2: Purification of this compound Hydrobromide by Recrystallization
This protocol is adapted from a patented procedure.[6][7]
-
Dissolution: Suspend the crude this compound hydrobromide in acetic acid at room temperature.
-
Heating and Decolorization: Heat the suspension to 65-70°C. Add activated carbon and stir for 15 minutes.
-
Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.
-
Crystallization: Slowly add water to the hot filtrate. Cool the solution, and if necessary, add seed crystals of pure this compound hydrobromide. Continue cooling to 0-5°C and stir for 1 hour to maximize crystallization.
-
Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry the purified this compound hydrobromide under vacuum at 50-55°C.
Data Presentation
Table 1: Purity of this compound Hydrobromide with Different Purification Methods
| Purification Method | Solvents | Achieved Purity (by HPLC) | Reference |
| Recrystallization | Methanol / Acetone | > 99.7% | [6] |
| Recrystallization | Acetic Acid / Water | Not explicitly stated, but high purity implied | [7] |
| Aqueous Recrystallization | Water | > 99.5% | [6] |
| Column Chromatography | Silica Gel | Effective for removing specific impurities | [3] |
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Impurity Formation in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Dimer impurity identification in this compound hydrobromide. [wisdomlib.org]
- 5. WO2007076159A2 - Pure this compound hydrobromide substantially free of oxidized this compound and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]
- 6. WO2010032225A2 - Process for preparation of this compound and intermediates used in the process - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. benchchem.com [benchchem.com]
Strategies to reduce non-specific binding in Darifenacin receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Darifenacin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a this compound receptor assay?
A1: Non-specific binding refers to the binding of a radioligand or test compound to components other than the target receptor (e.g., muscarinic M3 receptor for this compound).[1][2][3] This can include binding to lipids, other proteins, and even the filter apparatus used in the assay.[2] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity and density.[2]
Q2: How is non-specific binding experimentally determined?
A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand.[3][4] This unlabeled ligand saturates the specific receptor binding sites, so any remaining bound radioligand is considered non-specific.[3] For this compound assays, a common competitor used to define non-specific binding is atropine, typically at a concentration of 1 µM.[4][5]
Q3: What is an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[2][6] If non-specific binding constitutes a larger proportion of the total binding, it becomes difficult to obtain high-quality, reproducible data.[3]
Q4: Why is this compound's selectivity for the M3 receptor important?
A4: this compound is a selective M3 muscarinic receptor antagonist.[7][8] The M3 receptor is the primary receptor subtype responsible for bladder detrusor muscle contraction.[5][9] this compound's higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, M5) is thought to contribute to its clinical efficacy in treating overactive bladder while potentially reducing side effects associated with the blockade of other muscarinic receptors.[8][10]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue that can compromise the accuracy of your this compound receptor assay. The following guide provides potential causes and solutions to help you troubleshoot this problem.
| Potential Cause | Troubleshooting Steps & Solutions |
| Radioligand Issues | Use a lower concentration of the radioligand. A common starting point is a concentration at or below its dissociation constant (Kd).[2] Check the purity of the radioligand. Impurities can significantly contribute to high NSB. Ensure the radiochemical purity is high (>90%).[2] Consider the hydrophobicity of the radioligand. Hydrophobic ligands tend to exhibit higher non-specific binding.[2] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this may need to be optimized for your specific system.[2] Ensure proper homogenization and washing of membranes. This helps to remove endogenous ligands and other substances that might interfere with the assay.[2] |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but you must ensure that specific binding has reached equilibrium.[2] Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20, Triton X-100) can help to reduce non-specific interactions.[2][11][12] Increasing the salt concentration of the buffer can also help by shielding charged interactions.[12][13] Adjust the pH of the buffer. The pH can influence the charge of biomolecules and thus their non-specific interactions.[12][13] |
| Filtration and Washing | Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize the dissociation of the specific radioligand-receptor complex during washing.[2][4] Pre-treat filters. Coating filters with a blocking agent like BSA can help to reduce the binding of the radioligand to the filter itself.[2] |
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) of this compound and other antimuscarinic compounds for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a stronger binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | [5] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | [5] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | [5] |
This compound exhibits a significantly higher affinity for the M3 receptor subtype compared to M1, M2, M4, and M5 receptors.[5][8]
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol outlines a typical procedure for determining the binding affinity of this compound for muscarinic receptors.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the target human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[4]
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), typically at a concentration near its Kd.[4][5]
-
To determine non-specific binding, include a set of wells containing the membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[4][5]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
-
Termination and Filtration:
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[4]
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.[4]
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[14]
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. ics.org [ics.org]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Darifenacin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of Darifenacin stock solutions. By understanding the physicochemical properties of this compound and the factors influencing its degradation, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound hydrobromide as a solid should be stored at -20°C, where it is stable for at least two years.[1] For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are recommended.[1] Aqueous solutions are not recommended for storage for more than one day due to this compound's limited stability in aqueous environments.[1]
Recommended Storage for Stock Solutions:
-
In Solvent: -80°C for up to 6 months; -20°C for up to 1 month.[2] It is advisable to store solutions in tightly sealed vials to prevent evaporation and moisture absorption.[3]
Q2: My this compound stock solution in DMSO has formed a precipitate. What should I do?
A2: Precipitation of this compound in DMSO stock solutions can occur due to several factors, including supersaturation, temperature fluctuations, and moisture absorption by the solvent.
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath and vortex gently. This often redissolves the precipitate.[4]
-
Confirm Dissolution: Ensure the solution becomes completely clear. If crystals reappear upon cooling to room temperature, the solution is likely supersaturated.
-
Prepare a Fresh Solution: If precipitation persists, it is best to prepare a fresh, less concentrated stock solution. Ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds like this compound.[1]
Q3: I've noticed a yellow or brownish tint developing in my this compound stock solution. What does this indicate?
A3: A color change in your this compound stock solution, particularly the development of a yellow or brown hue, can be an indicator of degradation.[5] This is often due to oxidation, as this compound, being a tertiary amine, is susceptible to oxidative degradation over time, especially when exposed to air and light.[5][6]
Preventative Measures:
-
Use Fresh Solvents: Always use high-purity, anhydrous solvents.
-
Inert Gas: Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Consider Antioxidants: For enhanced stability, consider adding an antioxidant like ascorbic acid (Vitamin C) to your stock solution.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and storage of this compound stock solutions.
| Problem | Possible Cause | Solution |
| Precipitation upon storage at low temperatures (-20°C or -80°C) | The concentration of this compound exceeds its solubility limit at that temperature. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation recurs, prepare a new stock solution at a lower concentration. 3. Ensure the use of anhydrous DMSO. |
| Cloudiness or precipitation when diluting DMSO stock with aqueous buffer | "Solvent shock" - rapid change in solvent polarity causing the hydrophobic compound to precipitate. | 1. Use a "reverse dilution" method: add the small volume of DMSO stock dropwise to the larger volume of aqueous buffer while gently vortexing. 2. Consider using a co-solvent system if a high concentration in the final aqueous solution is required. |
| Inconsistent experimental results using the same stock solution | Degradation of this compound in the stock solution over time. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. 3. Perform a quick stability check using HPLC (see Experimental Protocols). |
| Color change to yellow or brown | Oxidative degradation of the tertiary amine moiety of this compound. | 1. Store the solution under an inert atmosphere (argon or nitrogen). 2. Protect the solution from light by using amber vials. 3. Add a suitable antioxidant, such as ascorbic acid, to the stock solution (see Experimental Protocols). |
Data Presentation
The stability of this compound is significantly affected by pH and the presence of oxidizing agents. The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Methodology | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation observed. | [7] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | No significant degradation. | [7] |
| Neutral Hydrolysis | Water at 80°C for 48 hours | No significant degradation. | [7] |
| Oxidative Stress | 3% H₂O₂ at room temperature for 4 hours | Significant degradation observed. | [7] |
| Thermal Degradation | 105°C for 48 hours (solid state) | No significant degradation. | [7] |
| Photolytic Degradation | Exposed to UV light (254 nm) for 7 days | No significant degradation. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in DMSO with Ascorbic Acid
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with the addition of ascorbic acid as an antioxidant to enhance stability.
Materials:
-
This compound hydrobromide (MW: 507.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
L-Ascorbic acid (Vitamin C)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound hydrobromide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing this compound: Accurately weigh 5.07 mg of this compound hydrobromide.
-
Preparing Ascorbic Acid Solution: Prepare a fresh 100 mM stock solution of ascorbic acid in anhydrous DMSO.
-
Dissolution: a. Add the weighed this compound hydrobromide to a sterile amber vial. b. Add 990 µL of anhydrous DMSO. c. Add 10 µL of the 100 mM ascorbic acid stock solution to achieve a final ascorbic acid concentration of 1 mM. d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed amber vials to minimize freeze-thaw cycles and light exposure. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Simple HPLC Method for Stability Assessment of this compound Stock Solutions
This protocol provides a basic isocratic HPLC method to quickly assess the integrity of a this compound stock solution by comparing a fresh sample to a stored sample. A significant decrease in the main this compound peak area or the appearance of new peaks in the stored sample indicates degradation.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Ammonia solution
-
HPLC-grade water
-
This compound stock solution (freshly prepared and stored)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 7.2 with ammonia solution) and a solution of methanol containing 36% acetonitrile (35:65 v/v).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 25°C[8]
-
Detection Wavelength: 215 nm[8]
-
Injection Volume: 10 µL
-
Diluent: Methanol and water (1:1 v/v)[8]
Procedure:
-
Prepare Mobile Phase: Prepare the mobile phase as described above and degas it before use.
-
Prepare Samples: a. Fresh Sample: Dilute the freshly prepared this compound stock solution with the diluent to a final concentration within the linear range of the detector (e.g., 10 µg/mL). b. Stored Sample: Dilute the stored this compound stock solution in the same manner as the fresh sample.
-
HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the "Fresh Sample" and record the chromatogram. Note the retention time and peak area of the main this compound peak. c. Inject the "Stored Sample" and record the chromatogram.
-
Data Analysis: a. Compare the chromatograms of the fresh and stored samples. b. Look for a decrease in the peak area of this compound in the stored sample. c. Check for the appearance of any new peaks in the chromatogram of the stored sample, which would indicate the formation of degradation products.
Visualizations
Caption: Mechanism of action of this compound as an M3 muscarinic receptor antagonist.
Caption: Workflow for preparing a stabilized this compound stock solution.
Caption: Workflow for HPLC stability check of this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of this compound Hydrobromide in Bulk Drugs [scirp.org]
Best practices for handling and storage of Darifenacin hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Darifenacin hydrobromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
1. How should solid this compound hydrobromide be stored?
Solid this compound hydrobromide powder is stable for at least two to four years when stored at -20°C.[1][2][3] It is recommended to keep the container tightly closed and protected from moisture.
2. What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is advisable to dissolve this compound hydrobromide in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[1][3] For instance, to prepare a 10 mM stock solution in DMSO, you would dissolve 5.07 mg of the compound in 1 mL of anhydrous DMSO.[1] It's crucial to vortex the solution thoroughly to ensure complete dissolution.[1] Gentle warming in a water bath (not exceeding 37°C) can aid this process.[1]
3. How should stock solutions of this compound hydrobromide be stored?
For long-term storage (up to one year), it is recommended to aliquot stock solutions into single-use tubes and store them at -80°C.[1] For shorter periods (up to one month), storage at -20°C is acceptable.[1] To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.[1]
4. Can I store this compound hydrobromide in an aqueous solution?
It is not recommended to store aqueous solutions of this compound hydrobromide for more than one day.[1][3] The compound is sparingly soluble in aqueous buffers.[3]
5. What should I do if the compound does not dissolve completely in the chosen solvent?
First, ensure the solvent is of high purity and anhydrous, especially when using DMSO, as moisture can reduce solubility.[1] Gentle warming (not exceeding 37°C) and thorough vortexing can also help.[1] If solubility issues persist, consider trying a different solvent or a combination of solvents. For instance, to achieve a higher concentration in an aqueous buffer, you can first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Unexpected results in assays using this compound hydrobromide can often be traced back to issues with compound handling and solution preparation.
Possible Causes and Solutions:
-
Compound Degradation: this compound hydrobromide is susceptible to degradation under certain conditions, particularly oxidative and acidic stress.[4][5][6]
-
Solution: Always use freshly prepared solutions. If you suspect degradation, a stability-indicating analysis, such as RP-HPLC, can be performed to assess the purity of your compound.[4]
-
-
Incorrect Solution Concentration: This can result from inaccurate weighing or incomplete dissolution.
-
Solution: Use a calibrated balance for weighing. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.[1]
-
-
Solvent Effects: The solvent used to dissolve this compound hydrobromide (e.g., DMSO) can have its own effects on the experimental system, especially at higher concentrations.
Issue 2: Precipitation of the Compound in Aqueous Media
This compound hydrobromide has low solubility in water, which can lead to precipitation when diluting a stock solution into an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility Limit: The final concentration in the aqueous medium may be too high.
-
Rapid Dilution: Adding the stock solution too quickly to the aqueous medium can cause localized high concentrations and lead to precipitation.
-
Solution: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even distribution.
-
Data Presentation
Table 1: Solubility of this compound Hydrobromide in Common Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | ~2 - 117 | ~3.94 - 230.56 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][7] |
| Ethanol | ~0.3 | ~0.59 | Some sources report it as insoluble, indicating very low solubility.[1][3] |
| Dimethylformamide (DMF) | ~3 | ~5.91 | It is recommended to purge the solvent with an inert gas before use.[1][3] |
| Water | Insoluble | - | Sparingly soluble in aqueous buffers.[1][3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~0.98 | This method can be used to achieve a higher concentration in an aqueous buffer system.[1][3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | At least 2-4 years | Keep container tightly closed.[1][2][3] |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][8] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][8] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prepare fresh for each experiment.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrobromide Stock Solution in DMSO
Materials:
-
This compound hydrobromide (MW: 507.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound hydrobromide to reach room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh 5.07 mg of this compound hydrobromide powder.[1]
-
Dissolution:
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[1]
-
Aliquoting and Storage:
Visualizations
Caption: Experimental workflow for using this compound hydrobromide.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of this compound Hydrobromide in Bulk Drugs [scirp.org]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Mitigating interference from metabolites in Darifenacin pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in Darifenacin pharmacokinetic studies, with a specific focus on mitigating interference from its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound and its key metabolites?
A1: this compound undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] The main metabolic routes are:
-
Monohydroxylation: Occurs on the dihydrobenzofuran ring. The hydroxylated metabolite (UK-148,993) is one of the major circulating metabolites but is considered to have significantly less pharmacological activity than the parent drug.[3]
-
Dihydrobenzofuran ring opening: Another key metabolic pathway.
-
N-dealkylation: Takes place at the pyrrolidine nitrogen.
One of the major circulating metabolites, UK-73,689, has also been identified.[4]
Q2: Why is interference from metabolites a concern in this compound bioanalysis?
A2: Metabolite interference can lead to inaccurate quantification of this compound, compromising the integrity of pharmacokinetic data. Potential issues include:
-
Co-elution: If a metabolite has similar physicochemical properties to this compound, it may co-elute during chromatographic separation, leading to an overestimation of the parent drug concentration.
-
In-source fragmentation: Metabolites can sometimes fragment within the mass spectrometer's ion source to produce ions with the same mass-to-charge ratio (m/z) as the parent drug's precursor or product ions, causing interference.
-
Matrix effects: High concentrations of metabolites can alter the ionization efficiency of the parent drug, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6]
Q3: What is the recommended bioanalytical method for this compound quantification to minimize interference?
A3: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most prevalent and recommended method for the bioanalysis of this compound due to its high sensitivity and selectivity.[7] The use of a stable isotope-labeled internal standard, such as this compound-d4, is crucial to compensate for potential matrix effects and variability during sample processing.[8][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak resolution between this compound and an unknown peak | Co-eluting metabolite or isomer. | 1. Optimize Chromatography: Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the column stationary phase, or modify the column temperature to improve separation.[10][11] 2. Gradient Elution: Employ a gradient elution program to enhance the separation of compounds with different polarities. |
| Inconsistent or non-reproducible results | Matrix effects from metabolites or other endogenous compounds. | 1. Improve Sample Preparation: Utilize a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[6] 2. Use a Stable Isotope-Labeled Internal Standard: this compound-d4 is recommended to compensate for variability in extraction recovery and matrix effects.[8][9] |
| Higher than expected this compound concentrations at later time points | In-vitro instability of a metabolite converting back to the parent drug. | 1. Sample Handling: Ensure proper and consistent sample collection, processing, and storage conditions to minimize the potential for back-conversion. This includes keeping samples on ice and minimizing freeze-thaw cycles.[12] 2. Stability Studies: Conduct thorough stability studies of metabolites under various storage and processing conditions. |
| Unexpected peaks in the chromatogram | Presence of process impurities or degradation products. | 1. Forced Degradation Studies: Perform forced degradation studies (acidic, alkaline, oxidative, photolytic, thermal conditions) to identify potential degradation products and ensure the analytical method can separate them from this compound.[13] 2. Characterize Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to identify the m/z of the unknown peaks and aid in their structural elucidation. |
| Signal suppression or enhancement | Ionization competition between this compound and co-eluting metabolites in the mass spectrometer source. | 1. Chromatographic Separation: As with poor peak resolution, optimizing the chromatography to separate this compound from the interfering metabolite is the most effective solution. 2. Dilution: If concentrations are high, diluting the sample may help to reduce the matrix effect. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of human plasma, add 25 µL of this compound-d4 internal standard working solution (e.g., 100 ng/mL).
-
Add 100 µL of 0.1 M NaOH and vortex briefly.
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: m/z 427.3 → 147.1
-
This compound-d4: m/z 431.3 → 151.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows according to the instrument manufacturer's recommendations.
Protocol for Investigating Metabolite Interference
-
Obtain Metabolite Standards: If available, obtain certified reference standards of the major this compound metabolites (e.g., hydroxylated this compound).
-
Cross-Reactivity Check:
-
Inject a solution of each metabolite standard into the LC-MS/MS system using the this compound quantification method.
-
Monitor the MRM transition of this compound to see if any signal is detected at the retention time of the metabolite. This will check for in-source fragmentation.
-
-
Chromatographic Resolution:
-
Prepare a solution containing both this compound and the metabolite standards.
-
Inject the mixture and assess the chromatographic separation. The resolution between the parent drug and metabolite peaks should be >1.5.
-
-
Matrix Effect Evaluation (Post-extraction addition):
-
Extract blank plasma samples.
-
Spike this compound and the internal standard into the extracted matrix.
-
Compare the peak areas to those from a neat solution to calculate the matrix effect.
-
Repeat the process by spiking the metabolites into the extracted blank plasma along with this compound and the internal standard to see if their presence alters the matrix effect.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Bioanalysis
| Parameter | Recommended Setting |
| Biological Matrix | Human Plasma (K2EDTA) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) |
| Internal Standard | This compound-d4 |
| Chromatographic Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRM | m/z 427.3 → 147.1 |
| This compound-d4 MRM | m/z 431.3 → 151.1 |
Table 2: this compound and its Major Metabolites
| Compound | Molecular Weight | Pharmacological Activity | Potential for Interference |
| This compound | 426.56 g/mol | Active M3 Receptor Antagonist | - |
| Hydroxylated this compound | 442.56 g/mol | ~9-fold less potent than this compound[3] | High (potential for co-elution and in-source fragmentation) |
| N-dealkylated this compound | 328.42 g/mol | Inactive | Moderate (different m/z, but potential for chromatographic interference) |
| Dihydrobenzofuran ring-opened metabolites | Variable | Generally considered inactive | Low to Moderate (significant structural change may alter chromatographic behavior) |
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: General workflow for this compound bioanalysis.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the relative in vivo potency of the hydroxylated metabolite of this compound in its ability to decrease salivary flow using pooled population pharmacokinetic–pharmacodynamic data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Identification and structural elucidation of two process impurities and stress degradants in this compound hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Darifenacin and Oxybutynin: A Comparative Analysis of In Vitro Muscarinic Receptor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro performance comparison of darifenacin and oxybutynin, two prominent antimuscarinic agents used in the treatment of overactive bladder (OAB). The clinical efficacy of these drugs is primarily attributed to their antagonistic activity at muscarinic acetylcholine receptors, particularly the M3 subtype, which mediates bladder detrusor muscle contraction.[1] This document summarizes quantitative binding data, details the experimental protocols for obtaining this data, and visualizes the relevant biological pathways and experimental workflows to aid in research and drug development.
Quantitative Binding Affinity Comparison
The in vitro potency of this compound and oxybutynin is typically determined by their binding affinity for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
The following table summarizes the pKi values for this compound and oxybutynin at each muscarinic receptor subtype, as determined by radioligand binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1-M5 receptors.[2][3]
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [2][3] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | [2][3] |
Data Interpretation:
This compound demonstrates the highest affinity for the M3 receptor subtype (pKi 9.1), with significantly lower affinity for M1, M2, M4, and M5 receptors.[2][3][4] This highlights its M3 selectivity.[4] In contrast, oxybutynin exhibits high affinity for M1, M3, and M4 receptors, with lower affinity for M2 and M5 subtypes, indicating it is a non-selective muscarinic receptor antagonist.[5]
Experimental Protocols
The quantitative data presented above is typically generated using a competitive radioligand binding assay. Below is a detailed methodology for this key experiment.
Competitive Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., this compound, oxybutynin) for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: CHO-K1 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 muscarinic receptor subtypes.[2]
-
Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[2]
-
Test Compounds: this compound and oxybutynin at a range of concentrations.
-
Reference Compound: Atropine (1 µM) to determine non-specific binding.[2]
-
Assay Buffer: 20 mM HEPES buffer, pH 7.4.[2]
-
Equipment: Glass fiber filters, cell harvester, and a liquid scintillation counter.[6][7]
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the specific muscarinic receptor subtype.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in fresh assay buffer.
-
-
Binding Assay:
-
In assay tubes, combine the cell membrane preparation, the radioligand ([3H]-NMS, typically at a concentration of 0.1-0.4 nM), and varying concentrations of the test compound (this compound or oxybutynin).[2]
-
For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, radioligand, and a high concentration of atropine (1 µM).[2]
-
Incubate the mixture at a controlled temperature (e.g., 20°C).[2]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To further elucidate the context of this in vitro comparison, the following diagrams illustrate the M3 muscarinic receptor signaling pathway and a typical experimental workflow for in vitro analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ics.org [ics.org]
- 3. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ics.org [ics.org]
Comparative Analysis of M3 Receptor Binding Affinities: Darifenacin vs. Solifenacin
A comprehensive guide for researchers and drug development professionals on the binding characteristics of two prominent M3 muscarinic receptor antagonists. This guide provides a detailed comparison of the binding affinities of darifenacin and solifenacin, supported by quantitative data and experimental protocols.
This compound and solifenacin are selective antagonists of the M3 muscarinic acetylcholine receptor (M3R), a key therapeutic target in the management of overactive bladder (OAB) and other conditions characterized by smooth muscle hyperactivity.[1][2] The M3 receptor, a G protein-coupled receptor (GPCR), primarily mediates smooth muscle contraction and glandular secretion.[3][4] The clinical efficacy of these antagonists is attributed to their ability to competitively block the binding of the endogenous ligand, acetylcholine, to the M3 receptor, thereby inhibiting its downstream signaling cascade.[5][6] This guide presents a comparative analysis of the binding affinities of this compound and solifenacin for the M3 receptor, summarizing key quantitative data and outlining the experimental methodologies used for their determination.
Quantitative Binding Affinity Data
The binding affinities of this compound and solifenacin for the human M3 muscarinic receptor have been extensively characterized in numerous in vitro studies. The data, typically presented as the inhibition constant (Ki) or its negative logarithm (pKi), provide a quantitative measure of the drug's potency at the receptor. A lower Ki value or a higher pKi value indicates a higher binding affinity.
The following table summarizes the comparative binding affinities of this compound and solifenacin for the human M3 receptor, as well as for other muscarinic receptor subtypes (M1, M2, M4, and M5) to illustrate their selectivity profiles.
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | M3 vs M2 Selectivity | Reference |
| This compound | 9-fold lower than M3 | 59-fold lower than M3 | High Affinity (3.1 nM) | 59-fold lower than M3 | 12-fold lower than M3 | ~59-fold | [2][7] |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | ~14-fold | [8][9] |
Note: Ki values can vary slightly between different studies due to variations in experimental conditions. The data presented here are representative values from the cited literature.
This compound consistently demonstrates a high affinity for the M3 receptor, with reported Ki values in the low nanomolar range.[7] Notably, it exhibits significant selectivity for the M3 subtype over the M2 receptor, which is important for minimizing potential cardiac side effects.[2] Solifenacin also displays high affinity for the M3 receptor, although its selectivity over the M2 receptor is less pronounced compared to this compound.[8][9]
Experimental Protocols
The determination of binding affinities for this compound and solifenacin at the M3 receptor is predominantly achieved through competitive radioligand binding assays.[10] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]
Objective:
To determine the inhibition constant (Ki) of a test compound (this compound or solifenacin) for the M3 muscarinic receptor.
Materials:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human recombinant M3 muscarinic receptor (e.g., CHO-K1 cells).[11]
-
Radioligand: A radiolabeled antagonist with high affinity for the M3 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).[5]
-
Test Compound: this compound or solifenacin of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine non-specific binding.[11]
-
Assay Buffer: Typically a HEPES buffer (e.g., 20 mM, pH 7.4).[11]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.[12]
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the M3 receptor in an ice-cold lysis buffer.[12]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[5]
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.[5]
-
Resuspend the membrane pellet in a fresh assay buffer.[12]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the test compound (this compound or solifenacin).[6]
-
For total binding, wells contain the membrane and radioligand without the test compound.
-
For non-specific binding, wells contain the membrane, radioligand, and a high concentration of atropine.[13]
-
Incubate the plate at a controlled temperature (e.g., 20°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5][12]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the M3 receptor signaling pathway and the workflow of a typical competitive radioligand binding assay.
Caption: M3 Muscarinic Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ics.org [ics.org]
- 8. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ics.org [ics.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
Head-to-Head Comparison of Darifenacin and Tolterodine Selectivity Profiles
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed, data-driven comparison of the muscarinic receptor selectivity profiles of darifenacin and tolterodine, two prominent antagonists used in the management of overactive bladder (OAB). Understanding the nuanced differences in their binding affinities is crucial for predicting clinical efficacy and side-effect profiles.
Quantitative Selectivity Profile
The selectivity of a muscarinic antagonist is a critical determinant of its therapeutic window. This compound is recognized for its pronounced selectivity for the M3 receptor subtype, which is the primary mediator of bladder detrusor muscle contraction.[1][2][3] In contrast, tolterodine exhibits a more non-selective binding profile across the five muscarinic receptor subtypes.[2][4][5]
The binding affinities of this compound and tolterodine for the human recombinant muscarinic receptor subtypes (M1-M5) are summarized in the table below. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |
Data sourced from a study utilizing CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[2][6]
As the data illustrates, this compound demonstrates a significantly higher affinity for the M3 receptor (pKi 9.1) compared to the other subtypes.[2][6] Tolterodine, while having a high affinity for the M1 receptor, shows more comparable affinities across all five subtypes.[2][6] The selectivity of this compound for the M3 receptor over the M2 receptor is particularly noteworthy, as M2 receptors are abundant in cardiac tissue, and their blockade can lead to cardiovascular side effects.[7]
Experimental Protocols
The determination of these binding affinities is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a drug.[8][9][10]
Radioligand Competition Binding Assay
A standard protocol for assessing the binding affinity of compounds like this compound and tolterodine involves a competitive radioligand binding assay.[2][8][9]
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2][8]
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium ([3H]), such as [3H]-N-methylscopolamine ([3H]-NMS).[2][8]
-
Test Compounds: this compound, tolterodine, and other reference compounds.
-
Assay Buffer: Typically a HEPES buffer (e.g., 20 mM, pH 7.4).[2]
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine the level of non-specific binding of the radioligand.[2]
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Preparation: A series of dilutions of the test compounds (e.g., this compound, tolterodine) are prepared in the assay buffer.[8]
-
Incubation: The cell membranes, radioligand ([3H]-NMS), and varying concentrations of the test compound are incubated together in the assay buffer. The incubation is typically carried out at a controlled temperature (e.g., 20°C) for a sufficient duration to reach equilibrium.[2]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate competition curves, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Below is a graphical representation of the experimental workflow.
Signaling Pathways
The clinical effects of this compound and tolterodine are mediated through their antagonism of muscarinic receptor signaling pathways. The M3 receptor, the primary target for OAB therapy, is a Gq/11-coupled receptor.[9]
Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in smooth muscle cells of the bladder, leads to contraction.[9] By blocking this pathway, this compound and tolterodine reduce detrusor muscle contractility.
The diagram below illustrates the M3 muscarinic receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ics.org [ics.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
Validating Bioanalytical Methods for Darifenacin in Preclinical Species: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical cornerstone for advancing preclinical studies. This guide provides a comprehensive comparison of validated methods for the quantification of Darifenacin in preclinical species, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
This compound, a selective M3 muscarinic receptor antagonist, is a key therapeutic agent for overactive bladder. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments during preclinical development. This guide focuses on comparing the performance of various validated bioanalytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), in common preclinical species.
Comparative Analysis of Validated Bioanalytical Methods
The following tables summarize the performance characteristics of different validated bioanalytical methods for the quantification of this compound in plasma from various species. These methods demonstrate the high sensitivity and selectivity required for robust preclinical analysis.
Table 1: Comparison of LC-MS/MS Methods for this compound Analysis in Preclinical Species
| Parameter | Method 1 (Rat Plasma) | Method 2 (Human Plasma - LLE)[1] | Method 3 (Human Plasma - SPE) |
| Instrumentation | LC-ESI-MS/MS[2] | API 3000 LC-MS/MS | HPLC/APCI-MS/MS |
| Internal Standard | This compound-d4[2] | This compound D4 | Deuterated this compound |
| Extraction Method | Liquid-Liquid Extraction (LLE)[2] | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 10.00–20000.00 pg/mL[2] | 0.025-10.384 ng/mL[1] | 25-2000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10.00 pg/mL[2] | 0.025 ng/mL[1] | 25 pg/mL |
| Intra-day Precision (%CV) | Not explicitly stated | 0.84 - 2.69%[1] | 3.6 - 18.8% |
| Inter-day Precision (%CV) | Not explicitly stated | 2.01 - 7.47%[1] | Not explicitly stated |
| Intra-day Accuracy (%) | Not explicitly stated | 94.79 - 108.00%[1] | 0.6 - 4.6% |
| Inter-day Accuracy (%) | Not explicitly stated | 94.63 - 102.61%[1] | Not explicitly stated |
| Mean Recovery (%) | Not explicitly stated | 98.07% (this compound), 93.32% (IS) | ~50% |
Table 2: Validated HPLC-Fluorescence Method for this compound in Mouse Plasma[3]
| Parameter | Method Details |
| Instrumentation | HPLC with Fluorescence Detection[3] |
| Internal Standard | Bisoprolol[3] |
| Extraction Method | Protein Deproteinization[3] |
| Linearity Range | 100-3000 ng/mL[3] |
| Lower Limit of Detection (LOD) | 35 ng/mL[3] |
| Intra- and Inter-assay Precision (%CV) | ≤ 13.5%[3] |
| Accuracy (%) | Within ±15% of the theoretical value[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. The following are protocols for the key experiments cited in this guide.
Method 1: LC-MS/MS Analysis of this compound in Rat Plasma[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add the internal standard (this compound-d4).
-
Perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: LC-MS/MS Analysis of this compound in Human Plasma (LLE)[1][2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of plasma, add 50 µL of this compound D4 internal standard (2500.000 ng/mL).
-
Vortex the samples.
-
Add 2.0 mL of extraction solution (diethylether:dichloromethane, 80:20, v/v) and vortex for 10 minutes.
-
Centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: API 3000 LC-MS/MS with Turbo Ion Spray
-
Ionization Mode: Positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
This compound: m/z 427.30 → 147.10
-
This compound D4 (IS): m/z 431.40 → 151.10
-
-
Method 3: HPLC-Fluorescence Analysis of this compound in Mouse Plasma[5]
-
Sample Preparation (Protein Deproteinization):
-
Extract this compound and the internal standard (Bisoprolol) from mouse plasma using a deproteinization technique.
-
-
Chromatographic Conditions:
-
Fluorescence Detection:
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the bioanalytical method validation of this compound.
Caption: Workflow for this compound Bioanalytical Method Validation.
References
- 1. ijddr.in [ijddr.in]
- 2. [PDF] Method Development and Validation of this compound in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 3. Validated liquid chromatographic-fluorescence method for the quantitation of this compound in mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Darifenacin Bioanalytical Assays Across Laboratory Sites
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for darifenacin, a selective M3 muscarinic receptor antagonist. Ensuring the comparability and reliability of pharmacokinetic data is critical when bioanalytical testing is conducted at multiple research sites. This document outlines the essential validation parameters, presents detailed experimental protocols for common this compound assays, and offers a comparison of their performance characteristics based on published data.
The primary objective of inter-laboratory cross-validation is to demonstrate that different laboratories using the same or different analytical methods can produce comparable results.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on conducting these studies to ensure data integrity for regulatory submissions.[1][2]
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision influenced by factors such as required sensitivity, selectivity, and the nature of the biological matrix. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method ideal for pharmacokinetic studies, while High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust alternative for quality control of pharmaceutical formulations.[3]
Below is a summary of the performance characteristics for different this compound assays.
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | LC-MS/MS in Human Plasma | HPLC-UV in Tablet Dosage Form |
| Linearity Range | 0.025 - 10.384 ng/mL[4] | 20 - 150 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[4] | Data not available |
| Intra-day Precision (%RSD) | 0.84 - 2.69%[4] | 0.2%[5] |
| Inter-day Precision (%RSD) | 2.01 - 7.47%[4] | 0.4%[5] |
| Intra-day Accuracy (%) | 94.79 - 108.00%[4] | ~101%[3] |
| Inter-day Accuracy (%) | 94.63 - 102.61%[4] | Data not available |
| Recovery (%) | 90.94 - 109.89%[4] | ~101%[3] |
Data for LC-MS/MS is synthesized from a study by Singh et al. and for HPLC-UV from a study by Manasa et al.[3][5]
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical results. The following are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.
Method 1: LC-MS/MS Assay for this compound in Human Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies requiring low detection limits.[1]
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.[6]
-
Internal Standard (this compound-d4) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of (±)-Darifenacin-d4 in methanol.[7]
-
Working Solutions: Prepare serial dilutions of the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve standards and quality control (QC) samples.[6][7]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (e.g., this compound-d4).[1]
-
Perform liquid-liquid extraction by adding a mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v).[1]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase for injection.[1]
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate or formic acid solution).[1][4]
-
Flow Rate: Optimized for the specific column dimensions.[1]
-
Injection Volume: Typically 10 µL.[1]
4. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1] The precursor to product ion transitions for this compound and this compound-d4 are m/z 427.30 → 147.10 and m/z 431.40 → 151.10, respectively.
Method 2: HPLC-UV Assay for this compound in Pharmaceutical Formulations
This method is suitable for the quality control analysis of pharmaceutical formulations where high sensitivity is not the primary requirement.[1]
1. Sample Preparation:
-
For tablets, weigh and finely powder a number of tablets.[1]
-
An amount of powder equivalent to a single dose is dissolved in a solvent, sonicated, and filtered to obtain the sample solution.[1]
-
Further dilutions are made with the mobile phase to achieve a concentration within the linear range of the assay.[1]
2. Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm particle size).[5]
-
Mobile Phase: Methanol and phosphate buffer (pH 5.5) in a ratio of 80:20 v/v.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 282 nm.[5]
-
Injection Volume: A standard volume (e.g., 20 µL) is injected.[1]
Visualized Workflows and Signaling Pathway
To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflows and the signaling pathway of this compound.
References
A Comparative Analysis of the Functional Selectivity of Darifenacin and Other Antimuscarinics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional selectivity of darifenacin with other commonly used antimuscarinic agents for the treatment of overactive bladder (OAB). The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts.
Introduction to Functional Selectivity in Antimuscarinics
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are classified into five subtypes (M1-M5).[1] Antimuscarinic drugs are a cornerstone in OAB therapy, primarily targeting M3 receptors in the bladder's detrusor muscle to inhibit involuntary contractions.[2][3] However, the clinical utility of these agents is often hampered by a lack of receptor selectivity, leading to side effects such as dry mouth, constipation, and cognitive impairment due to the blockade of other muscarinic receptor subtypes in various tissues.[4]
Functional selectivity refers to the ability of a drug to preferentially inhibit the signaling of one receptor subtype over others. For OAB treatment, an ideal antimuscarinic would exhibit high functional selectivity for the M3 receptor. This compound is recognized as a potent and specific M3 selective receptor antagonist.[5][6] In vitro studies have demonstrated that this compound has a significantly higher affinity for M3 receptors, with up to 59-fold greater selectivity for M3 compared to other muscarinic receptor subtypes.[5][6] This high selectivity is believed to contribute to its favorable clinical profile, with a reduced incidence of central nervous system and cardiovascular side effects.[5][7]
Comparative Binding Affinity of Antimuscarinics
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented in the following table summarizes the in vitro binding affinities (expressed as pKi, the negative logarithm of the Ki value) of this compound and other antimuscarinics for the five human muscarinic receptor subtypes. A higher pKi value signifies greater binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | M3 vs M2 Selectivity (fold) | Reference |
| This compound | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | ~50 | [2] |
| Solifenacin | - | - | - | - | - | Moderate | [8] |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | Non-selective | [2][8] |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | Non-selective | [2][8] |
| Fesoterodine | - | - | - | - | - | Non-selective | [8] |
| Trospium | - | - | - | - | - | Non-selective | [8] |
Data for Solifenacin, Fesoterodine, and Trospium pKi values were not consistently available across the same comparative studies.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols for Assessing Functional Selectivity
The functional selectivity of antimuscarinic drugs is determined through a combination of binding and functional assays.
Radioligand Binding Assay
This assay measures the binding affinity of a test compound to a specific receptor subtype by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of an antimuscarinic agent for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[2]
-
Radioligand: [N-methyl-3H]-scopolamine ([³H]-NMS).[7]
-
Test compounds (e.g., this compound, oxybutynin, tolterodine).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).[2]
-
Atropine (for determining non-specific binding).[2]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the target receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competitive Binding: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
Functional Assays
Functional assays measure the effect of a drug on the downstream signaling of a receptor.
1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay quantifies the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular calcium leads to a change in fluorescence, which can be measured. An antagonist will inhibit this response.
General Procedure:
-
Cell Culture: Culture cells expressing the M1, M3, or M5 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Incubation: Incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50).
2. cAMP Assay (for M2, M4 Receptors)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Principle: M2 and M4 receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect.
General Procedure:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor.
-
Antagonist Incubation: Incubate the cells with varying concentrations of the test antagonist.
-
Agonist and Forskolin Stimulation: Stimulate the cells with a muscarinic agonist in the presence of forskolin (an activator of adenylyl cyclase).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).
-
Data Analysis: Determine the concentration of the antagonist that restores cAMP levels to 50% of the forskolin-stimulated level (IC50).
Conclusion
The functional selectivity of this compound for the M3 muscarinic receptor subtype is a key differentiator among antimuscarinic agents used for the treatment of overactive bladder. As demonstrated by in vitro binding affinity data, this compound exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes, a property not shared by many other commonly prescribed antimuscarinics. This M3 selectivity is thought to translate into a more favorable side-effect profile, particularly concerning central nervous system and cardiovascular effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of the functional selectivity of novel and existing antimuscarinic compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. ics.org [ics.org]
- 3. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Darifenacin and Fesoterodine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin and fesoterodine are prominent antimuscarinic agents utilized in the management of overactive bladder (OAB). Both drugs exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, which is crucial for detrusor muscle contraction. While extensive clinical data exists for both compounds, this guide focuses on the available preclinical data from animal models to objectively compare their in vivo and in vitro efficacy. It is important to note that a direct head-to-head in vivo comparative study in a single animal model has not been identified in the available scientific literature. Therefore, this guide presents data from separate studies on each drug, alongside in vitro comparative data, to provide a comprehensive overview for the research community.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound and the active metabolite of fesoterodine, 5-hydroxymethyl tolterodine (5-HMT), from various preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Rabbit Model of Overactive Bladder
| Parameter | Treatment Group (this compound Dose) | Outcome | Animal Model |
| Frequency of OAB | 0.003; 0.01; 0.03; 0.09 mg/kg (IV) | Potent inhibition of OAB frequency | New Zealand White Rabbits |
| Amplitude of OAB | 0.003; 0.01; 0.03; 0.09 mg/kg (IV) | Significantly less potent effect on amplitude compared to frequency | New Zealand White Rabbits |
| Contractile Response to Acetylcholine | 0.003; 0.01; 0.03; 0.09 mg/kg (IV) | Potent inhibitor of contractile response | New Zealand White Rabbits |
| Blood Pressure | 0.003; 0.01; 0.03; 0.09 mg/kg (IV) | No effect on blood pressure | New Zealand White Rabbits |
Data extracted from a study on bladder instability in male and female rabbits[1].
Table 2: In Vivo Efficacy of Fesoterodine's Active Metabolite (5-HMT) in a Rat Model of Pelvic Congestion
| Parameter | Treatment Group | Outcome | Animal Model |
| Bladder Capacity | 5-HMT and Mirabegron Combination | Significant increase in bladder capacity, exceeding the sum of individual effects | Female Sprague-Dawley Rats |
| Micturition Pressure | 5-HMT and Mirabegron Combination | No significant difference between groups | Female Sprague-Dawley Rats |
| Threshold Pressure | 5-HMT and Mirabegron Combination | No significant difference between groups | Female Sprague-Dawley Rats |
Data extracted from a study investigating combined treatment in a rat model of pelvic congestion. Note: This study evaluated the active metabolite of fesoterodine, 5-HMT, in combination with another drug[2].
Table 3: In Vitro Comparison of this compound and Fesoterodine in Porcine Bladder Tissue
| Parameter | This compound | Fesoterodine | Tissue |
| Estimated pKD (Detrusor) | 7.95 ± 1.19 | 8.55 ± 1.02 | Adult Porcine Detrusor Muscle |
| Estimated pKD (Urothelium & Lamina Propria) | 7.97 ± 0.54 | 7.95 ± 1.30 | Adult Porcine Urothelium & Lamina Propria |
| Effect on Carbachol-Induced Contraction (Detrusor) | 34% reduction in maximum contraction | No significant reduction in maximum contraction | Adult Porcine Detrusor Muscle |
| Effect on Carbachol-Induced Contraction (Urothelium & Lamina Propria) | 32% reduction in maximum contraction | No significant reduction in maximum contraction | Adult Porcine Urothelium & Lamina Propria |
Data extracted from an in vitro study comparing multiple antimuscarinic agents in porcine bladder tissue[3][4][5]. pKD is the negative logarithm of the dissociation constant, with a higher value indicating greater binding affinity.
Experimental Protocols
In Vivo Rabbit Model of Overactive Bladder (this compound Study)[1]
-
Animal Model: Twenty-four male and female New Zealand White rabbits were used.
-
Anesthesia and Surgical Preparation: Each rabbit was anesthetized. The carotid artery was cannulated for blood pressure monitoring, and the left femoral artery was cannulated for acetylcholine (ACh) administration. The bladder dome was catheterized for monitoring bladder pressure and for cystometry.
-
Induction of Overactive Bladder (OAB): A ligature was placed around the urethra just distal to the bladder to induce OAB.
-
Drug Administration and Evaluation: After the development of OAB, four intravenous (IV) doses of this compound (0.003, 0.01, 0.03, and 0.09 mg/kg) were administered to evaluate their effects on OAB frequency and amplitude, as well as the contractile response to intra-arterial ACh.
In Vitro Porcine Bladder Tissue Model (Comparative Study)[3][4][5]
-
Tissue Preparation: Porcine bladders were obtained from an abattoir and transported in cold Krebs-bicarbonate solution. The bladders were dissected into strips of detrusor muscle or urothelium with lamina propria (U&LP).
-
Experimental Setup: The tissue strips were mounted in organ baths containing carbogen-gassed Krebs-bicarbonate solution at 37°C.
-
Experimental Procedure: Carbachol concentration-response curves were performed on paired tissues in the absence or presence of the antimuscarinic drugs (this compound or fesoterodine).
-
Data Analysis: The estimated affinities (pKD) for each drug were calculated, and the maximum contraction values from the control and intervention curves were compared to determine the effect on the contractile response.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of action for muscarinic antagonists and a typical experimental workflow for evaluating their efficacy.
Caption: Mechanism of action for muscarinic antagonists in bladder smooth muscle.
Caption: Generalized workflow for in vivo evaluation of OAB drug efficacy.
Conclusion
The available preclinical data indicates that both this compound and fesoterodine (via its active metabolite 5-HMT) are effective in animal models of bladder dysfunction. This compound has been shown to potently inhibit the frequency of overactive bladder contractions in rabbits[1]. The active metabolite of fesoterodine has demonstrated the ability to increase bladder capacity in a rat model, particularly when used in combination therapy[2].
In vitro studies on porcine bladder tissue provide a more direct comparison, suggesting that fesoterodine has a slightly higher binding affinity for M3 receptors in the detrusor muscle, while this compound demonstrates a unique ability to reduce the maximum contractile response to carbachol[3][5]. This latter finding suggests that this compound may have an insurmountable antagonist effect not observed with fesoterodine under the studied conditions[3].
References
- 1. The effect of this compound on overactive bladders in female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Darifenacin's M3 Selectivity Against New Chemical Entities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M3 muscarinic receptor selectivity of Darifenacin against other established and new chemical entities (NCEs). The following sections detail quantitative binding affinities, comprehensive experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in drug discovery and development.
Introduction to M3 Receptor Selectivity
Muscarinic M3 receptors are critical G-protein coupled receptors (GPCRs) that mediate smooth muscle contraction and glandular secretion.[1] In the context of overactive bladder (OAB), antagonism of the M3 receptor is a primary therapeutic strategy to reduce detrusor muscle overactivity.[2] However, the clinical utility of non-selective muscarinic antagonists is often limited by side effects stemming from the blockade of other muscarinic receptor subtypes, such as dry mouth (M1/M3), constipation (M3), and potential cardiovascular effects (M2).[1][2][3]
This compound is recognized as a potent and selective M3 receptor antagonist, demonstrating a significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5 receptors.[4][5][6][7] This selectivity profile is thought to contribute to its efficacy in treating OAB with a potentially favorable side-effect profile.[4][5] This guide benchmarks this compound's M3 selectivity against other compounds, providing a valuable resource for the evaluation of novel M3-selective antagonists.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (expressed as pKi, the negative logarithm of the inhibition constant) of this compound and other muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a greater binding affinity.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | M3 vs M2 Selectivity (fold) | Reference(s) |
| This compound | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 | [7][8][9] |
| SVT-40776 | - | - | 9.72 (Ki=0.19 nM) | - | - | High (not specified) | [3] |
| DA-8010 | Higher than other antimuscarinics | Higher than other antimuscarinics | Higher than other antimuscarinics | Higher than other antimuscarinics | Higher than other antimuscarinics | High (not specified) | [10] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~12.6 | [7][8] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3.2 | [7][8] |
| Solifenacin | 7.6 | 6.9 | 8.0 | - | - | ~12.6 | [9] |
Note: Data for SVT-40776 and DA-8010 is less complete in the public domain. The Ki value for SVT-40776 has been converted to an approximate pKi for comparative purposes. DA-8010 is reported to have a higher binding affinity for the human M3 receptor than this compound, but specific pKi values were not available in the reviewed literature.[10]
Experimental Protocols
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity of a test compound for a specific receptor subtype.[1][11][12]
Objective: To determine the inhibition constant (Ki) of a test compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[7][12]
-
Radioligand: A non-selective muscarinic antagonist with high affinity, typically [³H]-N-methylscopolamine ([³H]-NMS).[7][12][13]
-
Test Compound: this compound or a new chemical entity at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist like atropine (1 µM) to determine non-specific binding.[7][12]
-
Assay Buffer: Typically a HEPES buffer (20 mM, pH 7.4).[7][8]
-
Scintillation Fluid and Counter.
-
Glass Fiber Filters and a cell harvester.[12]
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand ([³H]-NMS) and varying concentrations of the test compound.[12]
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature).[12]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11][12]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[11][12]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][7]
In Vitro Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response to receptor activation or inhibition. For Gq-coupled receptors like M3, this often involves measuring changes in intracellular calcium.[11][14]
Objective: To assess the functional antagonist activity of a compound on M3 receptor-mediated signaling.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK) expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).[11]
-
Muscarinic Agonist: A known M3 receptor agonist such as carbachol or acetylcholine.[1][14]
-
Test Compound: this compound or a new chemical entity at various concentrations.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the M3-expressing cells in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.[11]
-
Antagonist Pre-incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium, using a FLIPR.[11]
-
Data Analysis: Generate concentration-response curves to determine the IC50 of the antagonist. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 receptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
References
- 1. benchchem.com [benchchem.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ics.org [ics.org]
- 8. benchchem.com [benchchem.com]
- 9. ics.org [ics.org]
- 10. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Metabolism and Pharmacokinetics of Darifenacin Across Preclinical Species and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and pharmacokinetic (PK) profiles of Darifenacin, a selective M3 muscarinic receptor antagonist, across various species. Understanding these inter-species differences is crucial for the extrapolation of preclinical safety and efficacy data to human clinical outcomes. The following sections detail the metabolic pathways, pharmacokinetic parameters, and the experimental methodologies used to obtain this data.
Comparative Pharmacokinetics
This compound exhibits notable differences in its pharmacokinetic profile across species, particularly in its clearance and bioavailability. Following intravenous administration, this compound shows a short plasma half-life of less than two hours in animal models due to high plasma clearance.[1] In humans, the clearance is also high, approaching liver blood flow.[1] Oral administration in animals at higher doses suggests saturation of clearance.[1]
Table 1: Comparative Intravenous Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog | Monkey |
| Dose (mg/kg) | - | 2.5 | 2.5 | Data Not Available |
| Clearance (CL) | 36-52 L/h | High | High | Data Not Available |
| Volume of Distribution (Vd) | 165-276 L | > Total Body Water | > Total Body Water | Data Not Available |
| Terminal Half-life (t½) | 3-4 hours (IR) | < 2 hours | < 2 hours | Data Not Available |
Note: Human data is for immediate-release (IR) formulations. Animal data is from intravenous administration.[1][2]
Table 2: Comparative Oral Pharmacokinetic Parameters of this compound
| Parameter | Human (15 mg ER) | Rat | Dog | Monkey |
| Tmax (h) | ~7 | Data Not Available | Data Not Available | Data Not Available |
| Absolute Bioavailability (F) | ~19% | Well-absorbed | Well-absorbed | Data Not Available |
| Protein Binding (%) | 98% | Data Not Available | Data Not Available | Data Not Available |
Note: Human data is for extended-release (ER) formulations. While animal oral absorption is good, specific bioavailability percentages are not detailed in the available literature.[1][2][3]
Interspecies Metabolism
This compound is extensively metabolized in the liver across all species studied. The primary metabolic pathways are qualitatively similar, involving Phase I oxidative reactions. However, the specific cytochrome P450 (CYP) enzymes responsible for this metabolism can differ, leading to quantitative variations in metabolite profiles.
Metabolic Pathways
The three principal metabolic routes for this compound identified in humans, mice, rats, and dogs are:
-
Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring.
-
Dihydrobenzofuran Ring Opening: Fission of the furan ring structure.
-
N-dealkylation: Removal of the ethyl group from the pyrrolidine nitrogen.[1]
In humans, metabolism is predominantly mediated by CYP3A4 and CYP2D6 .[2][4] While there are no reports of markedly different metabolic pathways in preclinical species, the relative contribution of each pathway may vary.[1] The major circulating metabolites in humans are products of the hydroxylation and N-dealkylation pathways, though they do not contribute significantly to the overall clinical effect of the parent drug.[5]
Experimental Protocols
The data presented in this guide are derived from standard in vivo pharmacokinetic studies and in vitro metabolism assays.
In Vivo Pharmacokinetic Analysis
A typical experimental workflow for determining the pharmacokinetic profile of this compound in preclinical species involves the following steps:
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Administration: For intravenous studies, this compound is administered as a bolus dose (e.g., 2.5 mg/kg). For oral studies, it is administered via gavage.[1]
-
Sample Collection: Serial blood samples are collected at predetermined time points post-dose. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Assay (Liver Microsomes)
In vitro studies using liver microsomes from different species are employed to assess metabolic stability and identify potential metabolic pathways.
-
Preparation: Liver microsomes from humans, rats, and dogs are prepared. A reaction mixture containing the microsomes, a NADPH-regenerating system (as a cofactor), and buffer is prepared.
-
Incubation: The reaction is initiated by adding this compound to the mixture, which is then incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug over time.
-
Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
References
- 1. Pharmacokinetics and metabolism of this compound in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Darifenacin
For Immediate Implementation by Laboratory and Drug Development Professionals
The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Darifenacin, a muscarinic M3 selective receptor antagonist used in the treatment of overactive bladder. Adherence to these procedures is critical for ensuring the safety of personnel and minimizing the environmental footprint of research and development activities.
Understanding this compound and its Regulatory Profile
This compound, while not classified as a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful handling and disposal due to its potential health and environmental effects. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed and can cause skin and eye irritation. Furthermore, the active ingredient is expected to persist in water and may migrate through soil, potentially posing a risk to aquatic organisms.
Quantitative Data on this compound Disposal and Environmental Impact
While specific quantitative data on the environmental impact of various this compound disposal methods is limited in publicly available literature, the following table summarizes key information gathered from Safety Data Sheets.
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste Classification | Not federally regulated as hazardous waste. | Safety Data Sheet |
| Aquatic Toxicity | Harmful to aquatic organisms; may cause long-term adverse effects in the aquatic environment. | Safety Data Sheet |
| Persistence | Expected to remain in water or migrate through soil. | Safety Data Sheet |
| Recommended Disposal Method | Incineration in a facility equipped with an afterburner and scrubber; or transfer to a licensed hazardous material disposal company. | Safety Data Sheet |
Procedural Guidance for the Disposal of this compound
Given the lack of a specific RCRA classification, a conservative approach to disposal is recommended to ensure compliance with all potential local and federal regulations. The following workflow provides a clear decision-making process for the proper disposal of unused or expired this compound.
Potential Environmental Fate of Improperly Disposed this compound
Improper disposal of this compound, such as flushing it down the drain or discarding it in regular trash, can lead to its introduction into the environment. The following diagram illustrates the potential pathways and consequences.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound were not identified in the reviewed literature, the general procedures for handling and disposing of non-hazardous pharmaceutical waste in a laboratory setting are applicable. These protocols are typically outlined in an institution's Chemical Hygiene Plan and should be followed diligently.
General Laboratory Protocol for Pharmaceutical Waste Disposal:
-
Segregation: Unused or expired this compound should be segregated from other chemical waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include "Non-RCRA Pharmaceutical Waste" and the chemical name "this compound."
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of all pharmaceutical waste generated, including the chemical name, quantity, and date of disposal.
-
Pickup and Disposal: Arrange for the pickup and disposal of the waste by a licensed and reputable hazardous waste management company that offers pharmaceutical waste services. Ensure the vendor will manage the waste via incineration.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and corporate responsibility.
Essential Safety and Logistical Information for Handling Darifenacin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Darifenacin is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. Recommendations vary based on the scale of handling and the potential for aerosol generation.
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
| Routine Laboratory Operations | Safety glasses with side shields, standard laboratory coat, and nitrile or latex gloves. |
| Handling of Powders (weighing, etc.) | In addition to routine PPE, use a certified chemical fume hood or other ventilated enclosure. |
| Small Spills (e.g., a few tablets) | Double latex or nitrile disposable gloves and eye protection.[1] |
| Large Spills (e.g., bulk powder) | Minimum PPE includes rubber gloves, rubber boots, face shield, and a Tyvek suit. A respirator should be used if there is a risk of airborne dust.[1] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is crucial for personnel safety.
| Compound | Type | Exposure Limit |
| This compound Hydrobromide | Watson OEL (Occupational Exposure Limit) | 40 µg/m³[1] |
Standard Operating Procedures for Handling
General Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the pure compound or generating dust.[2]
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink large quantities of water. Seek immediate medical attention.[1]
Spill Response Protocol
A clear and efficient spill response plan is essential to mitigate risks. The following workflow outlines the necessary steps in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Categorization and Segregation:
-
This compound Waste: Unused or expired this compound powder or tablets should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, Tyvek suits), cleaning materials (absorbent pads, wipes), and contaminated labware should be collected in a separate, sealed, and labeled hazardous waste container.
Disposal Procedure:
-
Collection: Place all this compound waste and contaminated materials into designated, leak-proof, and clearly labeled containers.
-
Storage: Store waste containers in a secure, designated hazardous waste storage area away from incompatible materials.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[2] For unused medicines in a non-laboratory context, take-back programs are the best option.[5][6] If a take-back program is not available, the FDA recommends mixing the medicine with an undesirable substance like dirt or coffee grounds, placing it in a sealed container, and then throwing it in the household trash.[5][7][8]
References
- 1. media.allergan.com [media.allergan.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Medication Disposal | Columbia Orthopedic Surgery [columbiaortho.org]
- 8. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
